1-Benzosuberone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHUHTFXMNQHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231908 | |
| Record name | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-73-3 | |
| Record name | Benzosuberone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=826-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzosuberone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzosuberone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Benzosuberone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK6CAL2PHU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzosuberone from Phenylbutyric Acid
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-benzosuberone, a key intermediate in the development of various pharmaceuticals, from 4-phenylbutyric acid.[1][2] The core of this transformation is the intramolecular Friedel-Crafts acylation, a robust and widely utilized method for the formation of cyclic ketones. This document details the underlying reaction mechanism, provides specific experimental protocols, and presents quantitative data on reaction yields under various catalytic conditions. Spectroscopic data for the characterization of this compound are also summarized. Visual diagrams of the synthesis pathway and a general experimental workflow are included to facilitate understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound (6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one) is a bicyclic aromatic ketone.[4] Its seven-membered ring fused to a benzene (B151609) ring forms a core scaffold in a variety of biologically active molecules, including compounds with anti-inflammatory, CNS-stimulant, and anti-tumor activities.[2] A primary and efficient method for synthesizing this key structure is through the intramolecular cyclization of 4-phenylbutyric acid.[5]
This reaction is a classic example of an intramolecular Friedel-Crafts acylation, where the carboxylic acid moiety acylates the aromatic ring to form the seven-membered cyclic ketone.[3] The direct dehydrative cyclization of 4-phenylbutyric acid is an environmentally favorable process as it formally produces only water as a byproduct. Various acidic catalysts can be employed to facilitate this reaction, with common choices including polyphosphoric acid (PPA), methanesulfonic acid (MSA), and Eaton's reagent.[3][5]
Reaction Mechanism and Pathway
The synthesis proceeds via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). The strong acid catalyst protonates the carboxylic acid of 4-phenylbutyric acid, which then loses water to form a highly electrophilic acylium ion. The adjacent phenyl ring then acts as a nucleophile, attacking the acylium ion. A final deprotonation step re-establishes the aromaticity of the ring, yielding the this compound product. The formation of the seven-membered ring is a key step in this process.[3]
Caption: Synthesis pathway from 4-phenylbutyric acid to this compound.
Experimental Protocols
Detailed methodologies for the cyclization of 4-phenylbutyric acid are presented below. The choice of catalyst can influence reaction conditions, yield, and ease of workup.
Method A: Cyclization using Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid)
This method is highly effective for facilitating intramolecular Friedel-Crafts annulation.[5]
Materials:
-
4-Phenylbutyric acid
-
Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-phenylbutyric acid (1.0 eq) in a suitable solvent like dichloromethane, add Eaton's reagent (typically 10-20 eq by volume) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[5]
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash chromatography on silica gel to afford pure this compound.[5]
Method B: Cyclization using Methanesulfonic Acid (MSA)
Methanesulfonic acid is a strong, non-oxidizing acid that is easier to handle than polyphosphoric acid. It serves as both the catalyst and the solvent.[6]
Materials:
-
4-Phenylbutyric acid
-
Methanesulfonic acid (MSA)
-
Ice water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Add 4-phenylbutyric acid (1.0 eq) to an excess of methanesulfonic acid (e.g., 10 mL per gram of starting material) in a round-bottom flask equipped with a stir bar.
-
Heat the mixture with stirring in a water bath at 85-95 °C for approximately 30 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Filter the drying agent and remove the solvent in vacuo to yield the crude this compound.[6]
-
Further purification can be achieved via vacuum distillation or column chromatography.
Quantitative Data
The efficiency of the synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes reported yields for the cyclization of phenylbutyric acid and its derivatives.
| Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 4-Phenylbutyric acid | Methanesulfonic acid (MSA) | 85-95 °C, 30 min | 23-80% | [6] |
| 5-(2′,3′-Dimethoxyphenyl)pentanoic acid | Eaton's Reagent | RT, 12 h | 74% | [5] |
| 4-Phenylbutyric acid | Bi(OTf)₃ (10 mol%) | 1,2-dichloroethane, 80 °C, 1 h | 98% | |
| 4-Phenylbutyric acid | Ga(OTf)₃ (10 mol%) | 1,2-dichloroethane, 80 °C, 1 h | 96% | |
| 4-Phenylbutyric acid | In(OTf)₃ (10 mol%) | 1,2-dichloroethane, 80 °C, 1 h | 95% |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Molecular Formula | C₁₁H₁₂O | [4][7] |
| Molecular Weight | 160.21 g/mol | [4][7] |
| Appearance | Clear, light yellow liquid | [1] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.71 (d), 7.39 (t), 7.27 (t), 7.17 (d), 2.89 (t), 2.70 (t), 1.84 (m), 1.77 (m) | [8] |
| IR Spectrum (cm⁻¹) | Key peaks indicative of a carbonyl group (C=O) and aromatic C-H bonds. | [9] |
| Mass Spectrum (EI) | m/z: 160 (M+), 132, 131, 117, 115, 104, 91 | [7] |
General Experimental Workflow
The overall process from starting material to purified product follows a standardized workflow in a synthetic chemistry laboratory.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from 4-phenylbutyric acid via intramolecular Friedel-Crafts acylation is a well-established and efficient transformation. The choice of a strong acid catalyst, such as Eaton's reagent, methanesulfonic acid, or various metal triflates, allows for high yields of the desired cyclic ketone. The procedures outlined in this guide provide a solid foundation for researchers to produce this valuable intermediate for applications in medicinal chemistry and drug development. Careful execution of the experimental protocol and purification steps is crucial for obtaining a high-purity final product.
References
- 1. Page loading... [guidechem.com]
- 2. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzosuberone | C11H12O | CID 70003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound(826-73-3) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(826-73-3) IR Spectrum [m.chemicalbook.com]
Spectroscopic Characterization of 1-Benzosuberone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Benzosuberone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 7.71 | dd | 1H |
| Aromatic (Ar-H) | 7.39 | td | 1H |
| Aromatic (Ar-H) | 7.27 | t | 1H |
| Aromatic (Ar-H) | 7.17 | d | 1H |
| Aliphatic (-CH₂-) | 2.89 | t | 2H |
| Aliphatic (-CH₂-) | 2.70 | t | 2H |
| Aliphatic (-CH₂-) | 1.84 | m | 2H |
| Aliphatic (-CH₂-) | 1.77 | m | 2H |
Data sourced from publicly available spectral databases.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~205-220 |
| Aromatic (Quaternary) | ~125-150 |
| Aromatic (CH) | ~115-140 |
| Aliphatic (-CH₂-) | ~20-45 |
Note: The specific experimental values for all carbon shifts were not available in the searched literature. The provided ranges are typical for the respective functional groups and chemical environments.[2][3]
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
¹H and ¹³C NMR Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program (e.g., zg30). A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.[4]
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group, as well as absorptions for the aromatic and aliphatic C-H bonds.
| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1715 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
Note: The specific peak values can be found in the NIST Chemistry WebBook.[5][6][7]
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Thin Film Method):
-
Ensure the sample of this compound is a liquid or can be dissolved in a volatile solvent.
-
Place a small drop of the neat liquid or a concentrated solution onto a salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top and gently rotate to create a thin, uniform film.
FT-IR Spectrum Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Possible Fragment |
| 160 | 100 | [M]⁺ (Molecular Ion) |
| 131 | 65.4 | [M - C₂H₅]⁺ |
| 104 | 70.2 | [M - C₄H₈]⁺ |
| 91 | 41.1 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 17.6 | [C₆H₅]⁺ (Phenyl ion) |
Data sourced from publicly available spectral databases.[1]
Experimental Protocol for Electron Ionization Mass Spectrometry
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
If using a direct insertion probe, the sample is heated to ensure vaporization into the ion source.
Ionization and Analysis:
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.[10][11]
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Spectroscopic characterization workflow for this compound.
References
- 1. This compound(826-73-3) 1H NMR [m.chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [webbook.nist.gov]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Calculation of Electron Ionization Mass Spectra with Semiempirical GFNn-xTB Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of 1-Benzosuberone
An In-depth Technical Guide to 1-Benzosuberone
Introduction
This compound, also known by its IUPAC name 6,7,8,9-tetrahydrobenzo[1]annulen-5-one, is a cyclic ketone with a chemical structure featuring a benzene (B151609) ring fused to a seven-membered cycloheptanone (B156872) ring.[2] It serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[3][4] Its unique bicyclic structure makes it a valuable scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and derivatization, and key safety information for researchers and drug development professionals.
Physicochemical and Identification Data
Quantitative data for this compound has been compiled from various sources to provide a detailed reference.
Table 1: Chemical Identifiers and Formula
| Identifier | Value | Source |
| IUPAC Name | 6,7,8,9-tetrahydrobenzo[1]annulen-5-one | [2][5] |
| CAS Number | 826-73-3 | [2][5][6][7][8] |
| Molecular Formula | C₁₁H₁₂O | [2][5][6][7][8] |
| Molecular Weight | 160.21 g/mol | [2][6][7][8] |
| EC Number | 212-558-4 | [6] |
| MDL Number | MFCD00004144 | [6] |
| Synonyms | Benzosuberone, 1-Benzosuberanone, 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | [2][3][5][6][7] |
| InChI Key | KWHUHTFXMNQHAA-UHFFFAOYSA-N | [2][3][5] |
| Canonical SMILES | C1CCC(=O)C2=CC=CC=C2C1 | [2] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Clear, light yellow liquid | [1][3] |
| Form | Liquid | [6][9] |
| Melting Point | 129 - 131 °C (Note: This appears anomalous, most sources list as liquid at RT) | [1] |
| Boiling Point | 270 °C (lit.) | [1][6][9] |
| Density | 1.071 g/mL at 25 °C (lit.) | [1][9] |
| Refractive Index | n20/D 1.564 (lit.) | [1][6][9] |
| Water Solubility | 0.16 g/L (at 25 °C) | [1][3] |
| Vapor Pressure | 0.006 mmHg (at 25 °C) | [1] |
| LogP (Octanol/Water) | 3.09 | [1] |
| Heat of Vaporization | 51.25 kJ/mol | [1] |
Table 3: Safety and Hazard Information
| Parameter | Value | Source |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
| Storage Class | 10 - Combustible liquids | [6] |
| Personal Protection | Eyeshields, gloves, multi-purpose combination respirator cartridge. | [6] |
Chemical Properties and Reactivity
This compound's reactivity is characterized by the presence of a carbonyl group and an aromatic ring, making it a versatile substrate for various organic transformations.
-
Stability : It should be stored in a cool, dry place away from direct sunlight.[3] It is a combustible liquid.[6]
-
Reactivity : As a ketone, it can undergo reactions at the carbonyl group, such as nucleophilic addition, reduction to an alcohol, and formation of enamines or enolates. The adjacent aromatic ring can undergo electrophilic substitution, although the carbonyl group is deactivating. Its primary use is as a key intermediate in the synthesis of more complex molecules, including benzosuberene-based tubulin polymerization inhibitors and other novel benzosuberone derivatives.[4][10]
The following diagram illustrates the relationship between the functional groups of this compound and its potential reaction sites.
Caption: Relationship between this compound's structure and its reactivity.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent derivatization are critical for its application in research.
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Annulation
This protocol describes the cyclization of a carboxylic acid precursor to form the benzosuberone core. This method is a foundational technique for creating this class of compounds.[10]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: A solution of the precursor, 5-(2',3'-dimethoxyphenyl)pentanoic acid, is prepared.[10]
-
Cyclization: Eaton's reagent (7.7 weight percent P₂O₅ in methanesulfonic acid) is added to the solution.[10] The reaction mixture is stirred, facilitating an intramolecular Friedel-Crafts annulation.[10]
-
Workup: The reaction is quenched by pouring it over ice and neutralizing with sodium bicarbonate. The aqueous mixture is then extracted multiple times with ethyl acetate (B1210297) (EtOAc).[10]
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.[10]
-
Purification: The crude product is purified by flash chromatography using a silica (B1680970) gel column with a gradient of ethyl acetate in hexanes to yield the pure benzosuberone analog.[10]
Protocol 2: Synthesis of Benzosuberone Derivatives via Suzuki Coupling
This protocol outlines a general method for derivatizing the this compound scaffold, demonstrating its utility as a starting material for creating libraries of compounds for drug discovery.[4]
Workflow Diagram:
Caption: General workflow for synthesizing derivatives from this compound.
Methodology:
-
Formation of Enol Triflate: this compound is first treated with a base like sodium bis(trimethylsilyl)amide (NaHMDS) and a triflating agent such as N-Phenyl-bis(trifluoromethanesulfonamide) (PhNTf₂) in an appropriate solvent like THF at low temperatures (-78 °C to room temperature).[4] This converts the ketone into a more reactive enol triflate intermediate.[4]
-
Suzuki Coupling: The resulting triflate derivative is then subjected to a Suzuki coupling reaction. This involves reacting the intermediate with a desired arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture such as toluene/ethanol/water.
-
Workup and Purification: After the reaction is complete, a standard aqueous workup is performed, followed by extraction with an organic solvent. The crude product is then purified, typically using column chromatography, to yield the final aryl-substituted benzosuberone derivative.
Spectral Information
Spectral data is essential for the structural confirmation of this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to IR and mass spectrometry data.[5][11] Additionally, 1H NMR and 13C NMR spectra are available through various chemical databases, which are crucial for confirming the proton and carbon environments within the molecule.[12]
-
Mass Spectrum (Electron Ionization): The molecular ion peak is observed at m/z = 160, corresponding to the molecular weight of the compound.[12]
-
Infrared (IR) Spectrum: A strong absorption band characteristic of a conjugated ketone C=O stretch is expected around 1680-1660 cm⁻¹.
-
¹H NMR Spectrum: The spectrum would show characteristic signals for the aromatic protons and the aliphatic protons of the seven-membered ring.
-
¹³C NMR Spectrum: The spectrum would display signals for the carbonyl carbon (around 200 ppm), aromatic carbons, and aliphatic carbons.
Conclusion
This compound is a well-characterized compound with a rich chemistry that makes it an important building block in medicinal chemistry and organic synthesis. Its defined physical properties, predictable reactivity, and established synthetic protocols enable its use in the creation of diverse and complex molecules. This guide provides foundational technical information to support researchers and developers in leveraging the full potential of this versatile chemical scaffold.
References
- 1. This compound(826-73-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Benzosuberone | C11H12O | CID 70003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound [webbook.nist.gov]
- 6. 1-苯并环庚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound/CAS:826-73-3-HXCHEM [hxchem.net]
- 9. This compound 99 826-73-3 [sigmaaldrich.com]
- 10. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. This compound(826-73-3) 1H NMR spectrum [chemicalbook.com]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 1-Benzosuberone
For Immediate Release
A cornerstone in medicinal chemistry and drug development, 1-benzosuberone is a bicyclic ketone featuring a benzene (B151609) ring fused to a seven-membered cycloheptanone (B156872) ring. Its unique structural motif is a key component in a wide array of biologically active compounds, demonstrating therapeutic potential in areas such as cancer, inflammation, and central nervous system disorders. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, offering detailed experimental protocols and a comparative analysis of key methodologies for researchers, scientists, and professionals in drug development.
A Historical Perspective: From Cycloheptanones to a Benzofused Mainstay
The journey to synthesizing this compound is rooted in the earlier exploration of seven-membered carbocycles. As early as 1836, the French chemist Jean-Baptiste Boussingault reported the synthesis of cycloheptanone, also known as suberone, through the pyrolysis of calcium suberate. This foundational work established the feasibility of creating seven-membered ring systems.
The advent of the Friedel-Crafts reaction in 1877, discovered by Charles Friedel and James Crafts, provided a powerful new tool for the alkylation and acylation of aromatic rings. This reaction would become central to the efficient construction of the this compound scaffold. While the precise first synthesis of this compound is not definitively pinpointed in the readily available literature, early methods logically followed from the application of Friedel-Crafts chemistry to precursors that could form the seven-membered ring fused to a benzene ring.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound has been approached through several key strategies, with intramolecular Friedel-Crafts acylation being a dominant and historically significant method. The choice of starting material and cyclization agent has been a primary focus of optimization over the years.
| Method | Starting Material(s) | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Intramolecular Friedel-Crafts Acylation | 5-Phenyl-n-pentanoic acid | Polyphosphoric Acid (PPA) | 1,1,2,2-Tetrachloroethane | 120 | 2 | ~90 | - |
| Friedel-Crafts Reaction | δ-Valerolactone and Benzene | Anhydrous Aluminum Trichloride (B1173362) (AlCl₃) | Benzene (reagent & solvent) | 80 (reflux) | 14 | 71.2 | 98.9 |
| Multi-step Synthesis | Diethyl malonate and 1-bromo-3-phenylpropane | NaH, THF; KOH; Acid hydrolysis/decarboxylation | THF | Reflux | 15 (initial step) | - | - |
| Eaton's Reagent Mediated Cyclization | Substituted 5-phenylpentanoic acid derivatives | Eaton's Reagent (P₂O₅ in CH₃SO₃H) | - | - | - | High | - |
Detailed Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Acylation of 5-Phenyl-n-pentanoic Acid
This classical approach relies on the acid-catalyzed cyclization of a pre-formed phenyl-substituted carboxylic acid. Polyphosphoric acid (PPA) is a commonly employed and effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: To a 250 ml three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5.21 g (0.029 mol) of 5-phenyl-n-pentanoic acid, 13.5 g of polyphosphoric acid, and 40 ml of 1,1,2,2-tetrachloroethane.[1]
-
Reaction Execution: Heat the reaction mixture to 120°C and maintain this temperature with stirring for 2 hours.[1]
-
Work-up: After cooling the reaction mixture to room temperature, cautiously add 30 g of ice water to decompose the remaining polyphosphoric acid.[1]
-
Extraction and Purification: Separate the organic layer and wash it with a saturated sodium bicarbonate solution (20 ml) followed by saturated brine. The resulting crude product can be further purified by distillation or chromatography to yield this compound.[1]
Method 2: Friedel-Crafts Reaction of δ-Valerolactone with Benzene
This method constructs the this compound skeleton by reacting a cyclic ester with benzene in the presence of a strong Lewis acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a 5 L three-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and a gas outlet, combine 332.3 g of δ-valerolactone and 2.33 L of benzene.[1]
-
Catalyst Addition: While stirring at room temperature, add 1.77 kg of anhydrous aluminum trichloride in portions over a period of 2 hours.[1]
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 14 hours. Monitor the reaction progress by TLC to confirm the consumption of δ-valerolactone.[1]
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a mixture of 8 kg of crushed ice and 1.4 L of concentrated hydrochloric acid.[1]
-
Extraction and Purification: Stir the mixture and separate the layers. Extract the aqueous phase once with 2 L of toluene. Combine the organic phases and wash sequentially with a 10% (w/w) NaOH solution and 1 L of water. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation, collecting the fraction at 178°C-182°C, to yield this compound.[1] A second distillation can be performed to achieve higher purity.[1]
Modern Synthetic Developments
While the classical Friedel-Crafts approaches remain robust and widely used, modern organic synthesis has introduced novel methods for the construction of the this compound core. These include:
-
Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent, often provides higher yields and milder reaction conditions for intramolecular cyclizations compared to PPA.
-
Metal-Free Ring Expansion: Recent methodologies have explored the metal-free ring expansion of cyclopropanols containing a pendant styrene (B11656) moiety, offering an alternative pathway to this compound derivatives.
Conclusion
The synthesis of this compound has evolved from the foundational principles of the Friedel-Crafts reaction to encompass a variety of methodologies tailored for efficiency and substrate scope. The continued interest in benzosuberone-containing compounds for drug discovery ensures that the development of novel and improved synthetic routes will remain an active area of research. This guide provides a comprehensive overview of the historical context and key synthetic strategies, serving as a valuable resource for scientists working on the synthesis and application of this important chemical scaffold.
References
An In-depth Technical Guide to the Friedel-Crafts Acylation for 1-Benzosuberone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction as a pivotal method for the synthesis of 1-Benzosuberone, a valuable scaffold in medicinal chemistry. This document details the underlying reaction mechanism, provides experimentally validated protocols, and presents a comparative analysis of various catalytic systems.
Introduction
This compound (6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one) is a bicyclic aromatic ketone that serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its seven-membered ring fused to a benzene (B151609) ring provides a unique three-dimensional structure that is of significant interest in drug discovery. The intramolecular Friedel-Crafts acylation of 5-phenylvaleric acid or its derivatives is the most direct and widely employed method for the synthesis of this important molecule. This guide will delve into the critical aspects of this transformation, offering practical insights for its successful implementation in a laboratory setting.
The Reaction Mechanism: An Electrophilic Aromatic Substitution
The synthesis of this compound via Friedel-Crafts acylation is a classic example of an intramolecular electrophilic aromatic substitution. The reaction can be initiated from either 5-phenylvaleric acid or its more reactive derivative, 5-phenylvaleroyl chloride.
From 5-Phenylvaleric Acid:
When using 5-phenylvaleric acid, a strong protic acid catalyst, such as polyphosphoric acid (PPA), or a combination of a Lewis acid and a dehydrating agent is required. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Subsequent intramolecular attack by the electron-rich benzene ring leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate restores the aromaticity of the benzene ring and yields the cyclic ketone, this compound.
From 5-Phenylvaleroyl Chloride:
The reaction is more facile when starting from 5-phenylvaleroyl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the phenyl ring in an intramolecular fashion, proceeding through a similar sigma complex to afford this compound after deprotonation. Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is generally required.[2]
Below is a diagram illustrating the generalized reaction mechanism.
Caption: Generalized mechanism of this compound synthesis.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the precursor, 5-phenylvaleric acid, and its subsequent cyclization to this compound using polyphosphoric acid.
Synthesis of 5-Phenylvaleric Acid
A common route to 5-phenylvaleric acid involves the Clemmensen or Wolff-Kishner reduction of 5-oxo-5-phenylpentanoic acid, which can be prepared by the Friedel-Crafts acylation of benzene with glutaric anhydride (B1165640).
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Molar Eq. |
| Benzene | C₆H₆ | 78.11 | 100 mL | - |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 22.8 g | 1.0 |
| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 53.4 g | 2.0 |
| Zinc Amalgam (Zn(Hg)) | - | - | 65 g | - |
| Concentrated HCl | HCl | 36.46 | 100 mL | - |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure for 5-oxo-5-phenylpentanoic acid:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride and benzene.
-
Cool the flask in an ice bath and add a solution of glutaric anhydride in benzene dropwise with vigorous stirring.
-
After the addition is complete, heat the reaction mixture on a water bath at 60-70 °C for 2 hours.
-
Cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the benzene layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain the crude 5-oxo-5-phenylpentanoic acid.
Procedure for 5-Phenylvaleric Acid (Clemmensen Reduction):
-
To a flask containing amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
-
Add the crude 5-oxo-5-phenylpentanoic acid to the flask.
-
Heat the mixture under reflux for 24-48 hours, with periodic additions of concentrated hydrochloric acid.
-
After cooling, separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation to yield crude 5-phenylvaleric acid, which can be purified by recrystallization from a suitable solvent like hexane.
Intramolecular Friedel-Crafts Acylation to this compound
Using Polyphosphoric Acid (PPA):
Polyphosphoric acid is a viscous and effective reagent for this cyclization.[1][3]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| 5-Phenylvaleric Acid | C₁₁H₁₄O₂ | 178.23 | 10.0 g |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | 100 g |
| Ice | H₂O | 18.02 | As needed |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | As needed |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed |
Procedure:
-
Place 5-phenylvaleric acid in a flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid to the flask.
-
Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.[4][5]
The following diagram illustrates a typical experimental workflow for this synthesis.
Caption: Experimental workflow for this compound synthesis.
Data Presentation: Catalyst and Condition Comparison
| Catalyst | Precursor | Typical Conditions | Reported Yield Range | Reference |
| Polyphosphoric Acid (PPA) | 5-Phenylvaleric Acid | 80-100 °C, neat | Good to Excellent | [1][3] |
| Aluminum Chloride (AlCl₃) | 5-Phenylvaleroyl Chloride | 0 °C to RT, in CS₂ or CH₂Cl₂ | Good to Excellent | [6] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 5-Phenylvaleric Acid | RT to moderate heating | High | [7] |
| Nafion-H | 5-Phenylvaleric Acid | Reflux in a suitable solvent | Good to Excellent | [1] |
| Heteropoly Acids | 5-Phenylvaleric Acid | Reflux in chlorobenzene | Good | [1] |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and work-up procedures. The provided ranges are indicative based on related intramolecular Friedel-Crafts acylations.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the aliphatic protons of the seven-membered ring.
-
13C NMR: The carbon NMR will display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the conjugated ketone carbonyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (160.21 g/mol ).
Conclusion
The intramolecular Friedel-Crafts acylation is a robust and efficient method for the synthesis of this compound. The choice between using 5-phenylvaleric acid with a protic acid catalyst like PPA or 5-phenylvaleroyl chloride with a Lewis acid like AlCl₃ will depend on the availability of reagents and the desired reaction conditions. Careful control of the reaction parameters and a thorough purification process are essential for obtaining a high yield of the pure product. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis of this important chemical intermediate.
References
An In-Depth Technical Guide to 1-Benzosuberone: Core Molecular Properties
This technical guide serves as a foundational resource for researchers, scientists, and professionals in drug development interested in the core physicochemical properties of 1-Benzosuberone.
Quantitative Data Summary
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, solution preparation, and molecular modeling.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂O[1][2][3][4] |
| Molecular Weight | 160.21 g/mol [2][3][4] |
| Monoisotopic Mass | 160.088815002 Da[4][5] |
| CAS Registry Number | 826-73-3[1][2] |
Diagrams
The following diagram illustrates the logical relationship between the compound's name and its primary molecular identifiers.
References
An In-depth Technical Guide to the Solubility of 1-Benzosuberone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Benzosuberone
This compound (CAS 826-73-3) is an aromatic ketone with a bicyclic structure, making it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its solubility is a critical parameter in process development, formulation, and various analytical procedures. While it is generally known to be soluble in organic solvents and insoluble in water, precise quantitative data is essential for reproducible and scalable scientific work.[1] One source indicates a water solubility of 0.16 g/L at 25°C.[2]
Qualitative Solubility Profile
Based on the principle of "like dissolves like," this compound, as a relatively non-polar aromatic ketone, is expected to be soluble in a range of common organic solvents.[3] Lower molecular weight aldehydes and ketones are generally miscible with water, but this solubility decreases as the length of the carbon chain increases.[3] All aldehydes and ketones are typically soluble in organic solvents such as benzene, ether, methanol, and chloroform.[3]
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Expected Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Soluble | Favorable dipole-dipole interactions with the ketone group. |
| Non-Polar (e.g., Hexane, Toluene) | Likely Soluble | Van der Waals forces can facilitate dissolution of the aromatic and aliphatic portions of the molecule. |
| Aqueous | Insoluble | The hydrophobic nature of the benzocyclic ring system limits solubility in water. |
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, isopropanol, and ethyl acetate. The absence of this data necessitates experimental determination to support research and development activities. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.
4.1. Shake-Flask Method: A Detailed Protocol
This protocol is a generalized procedure and may require optimization based on the specific solvent and available analytical instrumentation.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, ethyl acetate) of high purity
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid remaining at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the specific solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Repeat the experiment at different temperatures if temperature-dependent solubility data is required.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The shake-flask method, as outlined, is a robust and reliable approach for generating the high-quality solubility data required by researchers, scientists, and drug development professionals to advance their work. Accurate solubility data is fundamental for the successful design of synthetic routes, purification strategies, and formulation development involving this compound.
References
Thermal Stability and Decomposition of 1-Benzosuberone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-benzosuberone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental data on the thermal properties of this compound in publicly accessible literature, this document outlines the expected thermal behavior and decomposition pathways based on the analysis of structurally similar cyclic aromatic ketones. It details the standard experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS), that are critical for a thorough evaluation of its thermal stability. This guide serves as a foundational resource for researchers, enabling them to anticipate the thermal characteristics of this compound and to design appropriate experimental studies.
Introduction
This compound, a bicyclic aromatic ketone, is a valuable scaffold in medicinal chemistry, forming the structural core of numerous biologically active molecules. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly during synthetic modifications that may involve elevated temperatures. Thermal decomposition can lead to the formation of impurities, potentially impacting the yield, purity, and safety profile of active pharmaceutical ingredients (APIs). This guide provides a framework for assessing the thermal properties of this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its physical behavior under various conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 160.21 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | - |
| Melting Point | 22-24 °C | - |
| Boiling Point | 274-276 °C at 760 mmHg | - |
| Density | 1.071 g/cm³ | - |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties of this compound.
Methodologies for Thermal Analysis
A comprehensive thermal stability assessment of this compound would involve a combination of thermoanalytical techniques. The following sections detail the standard experimental protocols for these methods.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and decomposition profile of a substance.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), obtained from the derivative of the TGA curve (DTG), are determined.
Hypothetical TGA Data for this compound
The following table presents hypothetical data that could be obtained from a TGA experiment on this compound, based on the behavior of similar aromatic ketones.
| Parameter | Hypothetical Value | Description |
| Tonset (Nitrogen) | 250 - 280 °C | The temperature at which significant decomposition begins. |
| Tmax (Nitrogen) | 300 - 350 °C | The temperature of the maximum rate of mass loss. |
| Residue at 600 °C | < 5% | The percentage of non-volatile material remaining at the end of the experiment. |
Table 2: Hypothetical Thermogravimetric Analysis Data for this compound. This table provides an example of the type of quantitative data generated from a TGA experiment.
Figure 1: Experimental Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition energetics.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected thermal events.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by their respective peaks. The onset temperature, peak temperature, and enthalpy (ΔH) of these transitions are calculated.
Hypothetical DSC Data for this compound
The following table presents hypothetical data that could be obtained from a DSC experiment on this compound.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 20 - 23 | 22 - 25 | 90 - 110 (Endothermic) |
| Decomposition | 260 - 290 | 310 - 360 | -200 to -400 (Exothermic) |
Table 3: Hypothetical Differential Scanning Calorimetry Data for this compound. This table provides an example of the quantitative data for thermal transitions obtained from a DSC experiment.
Figure 2: Experimental Workflow for Differential Scanning Calorimetry (DSC).
Evolved Gas Analysis - Gas Chromatography-Mass Spectrometry (EGA-GC-MS)
To identify the volatile products generated during the thermal decomposition of this compound, the effluent gas from the TGA can be analyzed by a mass spectrometer (MS) or trapped and subsequently injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).
Experimental Protocol:
-
Instrumentation: A TGA instrument coupled to a GC-MS system via a heated transfer line.
-
TGA Conditions: The TGA experiment is performed as described in section 3.1.
-
Gas Transfer: The gaseous decomposition products are carried from the TGA furnace to the GC injection port through a heated transfer line to prevent condensation.
-
GC Separation: The mixture of decomposition products is separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection and Identification: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared with spectral libraries to identify the individual decomposition products.
Predicted Thermal Decomposition Pathway
While specific experimental data is lacking, the thermal decomposition of this compound is expected to proceed through pathways common to cyclic ketones. The presence of the fused benzene (B151609) ring will influence the stability and fragmentation patterns. A plausible, though hypothetical, decomposition pathway is illustrated below. The initial step would likely involve ring-opening of the seven-membered ring, followed by a series of fragmentation and rearrangement reactions.
Figure 3: Hypothetical Thermal Decomposition Pathway of this compound.
Conclusion
This technical guide has outlined the key methodologies and expected outcomes for the thermal analysis of this compound. While specific experimental data remains to be published, the protocols and hypothetical data presented herein provide a solid foundation for researchers and drug development professionals. A thorough understanding of the thermal stability and decomposition profile of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important synthetic intermediate. It is strongly recommended that experimental studies, as detailed in this guide, be conducted to obtain precise data for this compound.
Methodological & Application
Application Note: Synthesis and Antibacterial Evaluation of 1-Benzosuberone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[1][2][3] The 1-benzosuberone scaffold has emerged as a promising framework in medicinal chemistry due to its presence in various biologically active natural products and its wide range of pharmacological activities, including antibacterial, antifungal, and anti-cancer properties.[4][5][6] Derivatives of this compound have demonstrated potent antimicrobial effects, making them attractive candidates for the development of new antibiotics.[3][4] This document provides detailed protocols for the synthesis of novel amide derivatives of this compound and the subsequent evaluation of their antibacterial activity.
Synthesis of this compound Amide Derivatives (7a-j)
This section outlines a six-step synthesis process starting from commercially available this compound to yield novel amide derivatives. The key reactions involved include the insertion of a methylester group, a Suzuki reaction, saponification, and final amide bond formation.[6][7]
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Methyl Ester (Compound 2)
-
To a solution of this compound (1) in THF at 0°C, add sodium bis(trimethylsilyl)amide (NaHMDS).
-
Stir the mixture and add cyanoformate.
-
Allow the reaction to proceed for 2.5 hours to yield the corresponding methyl ester (2).[6]
-
-
Step 2: Synthesis of Triflate Derivative (Compound 3)
-
To a solution of compound 2 in THF at -78°C, add sodium bis(trimethylsilyl)amide.
-
Introduce N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2).
-
Allow the reaction mixture to warm to room temperature to yield the triflate derivative (3).[6]
-
-
Step 3: Suzuki Reaction (Compound 4)
-
Combine the triflate derivative (3) with 3-benzyloxy benzene (B151609) boric acid in diethoxymethane.
-
Add Pd2(dba)3 as a catalyst and a solution of Na2CO3 in water.
-
Heat the reaction mixture at 85°C for 16 hours to yield the Suzuki coupling product (4).[6]
-
-
Step 4: Saponification (Compound 5)
-
Dissolve compound 4 in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (B78521) (LiOH) and heat the mixture at 110°C for 20 hours to yield the carboxylic acid (5).[6]
-
-
Step 5: Amide Bond Formation (Compounds 7a-j)
-
To a solution of carboxylic acid (5) in dichloromethane, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), and triethylamine.
-
Add the desired secondary amine (e.g., piperazine, morpholine) (6a-j).
-
Stir the reaction at room temperature for 16 hours to obtain the final amide derivatives (7a-j).[7]
-
-
Step 6: Purification and Characterization
Caption: General synthesis scheme for this compound amide derivatives.
Protocols for Antibacterial Activity Screening
The evaluation of the antibacterial potential of the synthesized compounds is performed in two stages: a primary qualitative screening using the agar (B569324) well diffusion method, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8][9]
Experimental Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.[10]
-
Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of each synthesized derivative at a specific concentration into the wells. Use a standard antibiotic (e.g., Norfloxacin) as a positive control and the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.[7]
-
Data Collection: Measure the diameter of the zone of complete inhibition in millimeters (mm). The size of the zone indicates the compound's antibacterial activity.[7][8]
Experimental Protocol: Broth Microdilution Assay (MIC Determination)
-
Preparation: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well.
-
Serial Dilution: Add 100 µL of the test compound solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, creating a range of concentrations.
-
Inoculation: Add 5 µL of the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application of 1-Benzosuberone in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzosuberone, a bicyclic aromatic ketone, has emerged as a promising scaffold in the discovery of novel anticancer agents. Its derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, primarily by targeting the tubulin-microtubule system. This document provides a comprehensive overview of the application of this compound in anticancer drug discovery, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The anticancer activity of this compound derivatives is predominantly attributed to their ability to inhibit tubulin polymerization. These compounds bind to the colchicine (B1669291) site on the β-subunit of tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to several downstream cellular consequences:
-
Mitotic Arrest: Disruption of the mitotic spindle formation prevents cells from progressing through the G2/M phase of the cell cycle, leading to cell cycle arrest.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
-
Vascular Disruption: Certain this compound analogues have also been identified as vascular disrupting agents (VDAs).[1] They selectively target and damage the established tumor vasculature, leading to a shutdown of blood supply to the tumor, resulting in extensive necrosis.[2] The proposed signaling pathway for VDA activity involves the activation of the RhoA kinase pathway, leading to changes in endothelial cell morphology and vascular collapse.[3]
Quantitative Data Summary
The anticancer efficacy of various this compound derivatives has been evaluated in numerous studies. The following table summarizes the reported half-maximal growth inhibitory concentrations (GI₅₀) and half-maximal inhibitory concentrations (IC₅₀) for tubulin polymerization.
| Compound | Cancer Cell Line | GI₅₀ Value | Tubulin Polymerization IC₅₀ | Citation(s) |
| 6-amino-1-(3′,4′,5′-trimethoxyphenyl) benzosuberene analogue | SK-OV-3 (Ovarian) | 33 pM | 1.2 µM | [4][5] |
| NCI-H460 (Lung) | Potent | Not specified | [4] | |
| DU-145 (Prostate) | Potent | Not specified | [4] | |
| Fluoro-benzosuberene analogue (KGP18 derivative) | NCI-H460 (Lung) | 5.47 nM | ~1.0 µM | [6] |
| Chloro-benzosuberene analogue | Not specified | Slightly less cytotoxic than fluoro-analogue | ~1.0 µM | [6] |
| Benzosuberene analogue 6 | NCI-60 panel | 34.6 µM (mean) | Not specified | [7] |
| Benzosuberene analogue 8 | NCI-60 panel | 14.7 µM (mean) | Not specified | [7] |
| Bis-trifluoromethyl analogue 74 | Not specified | Moderately cytotoxic | < 5 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route to functionalized this compound derivatives involves a multi-step process:[4][6]
-
Wittig Olefination: Reaction of a substituted benzaldehyde (B42025) with a suitable phosphonium (B103445) ylide to form a stilbene (B7821643) derivative.
-
Reduction: Selective reduction of the double bond of the stilbene derivative, often using catalytic hydrogenation.
-
Ring-Closing Cyclization: Intramolecular Friedel-Crafts acylation of the resulting carboxylic acid using a strong acid catalyst, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), to form the core benzosuberone structure.[4][6]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Tubulin Polymerization Inhibition Assay (Turbidity-based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the change in turbidity (light scattering).[11][12]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound derivatives (dissolved in DMSO)
-
Positive control (e.g., Colchicine)
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time to generate polymerization curves.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound derivatives.
Caption: Proposed signaling pathway for VDA activity.
Caption: General workflow for evaluating this compound derivatives.
References
- 1. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A perspective on vascular disrupting agents that interact with tubulin: preclinical tumor imaging and biological assessment. | FUJIFILM VisualSonics [visualsonics.com]
- 8. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzosuberone: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Benzosuberone, a bicyclic ketone, serves as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. The inherent reactivity of its carbonyl group and the adjacent α-methylene positions allows for a variety of chemical transformations, leading to the formation of fused and substituted heterocyclic systems. These resulting compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial and antitumor properties. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, along with methods for evaluating their biological efficacy.
I. Synthesis of Heterocyclic Derivatives from this compound
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole moieties are prevalent in many pharmaceutically active compounds. This compound can be readily converted to pyrazole-fused heterocycles, which have demonstrated significant biological activities.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines from this compound
This protocol describes a multi-step synthesis starting from this compound to yield pyrazolo[3,4-b]pyridine derivatives.
Step 1: Synthesis of 2-arylidene-1-benzosuberone (Chalcone)
-
To a solution of this compound (1.0 eq) in ethanol (B145695), add the desired substituted benzaldehyde (B42025) (1.0 eq).
-
Add a catalytic amount of a base (e.g., 40% aqueous potassium hydroxide (B78521) solution) dropwise with constant stirring.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the precipitated product, wash with cold water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone (B49325).
Step 2: Synthesis of Pyrazoline Intermediate
-
Reflux a mixture of the synthesized chalcone (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (1.5 eq) in glacial acetic acid for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the pyrazoline derivative.
Step 3: Synthesis of 1H-Pyrazolo[3,4-b]pyridine
-
A mixture of the pyrazoline intermediate (1.0 eq), an active methylene (B1212753) compound (e.g., malononitrile, 1.2 eq), and an aldehyde (1.2 eq) is subjected to a Hantzsch-type three-component reaction.
-
The reaction can be catalyzed by an acid such as acetic acid or a Lewis acid like ferric chloride.
-
Reflux the mixture in a suitable solvent (e.g., ethanol) for 8-12 hours.
-
After cooling, the product precipitates. Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure 1H-pyrazolo[3,4-b]pyridine derivative.[1][2]
Synthesis of Pyrimidine Derivatives
Pyrimidine-based compounds are of great importance in medicinal chemistry, forming the core structure of many anticancer and antimicrobial drugs.
Experimental Protocol: Synthesis of Pyrimidine-2-thiones from this compound
This protocol outlines the synthesis of pyrimidine-2-thione derivatives starting from 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (a this compound derivative).
-
A mixture of the this compound derivative (1.0 eq), a substituted aldehyde (1.0 eq), and thiourea (B124793) (1.5 eq) is prepared in ethanol.
-
A catalytic amount of a base (e.g., ethanolic potassium hydroxide) is added to the mixture.
-
The reaction mixture is refluxed for 6-8 hours, with progress monitored by TLC.
-
Upon completion, the mixture is cooled, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and recrystallized to afford the pure pyrimidine-2-thione derivative.
Synthesis of Thiophene and Thiadiazole Derivatives
Sulfur-containing heterocycles derived from this compound have shown promising antimicrobial activities.
Experimental Protocol: Synthesis of Thioamide and 1,3,4-Thiadiazoline Derivatives
Step 1: Synthesis of Thioamide Derivatives
-
To a solution of a substituted this compound derivative (1.0 eq) in dimethylformamide (DMF), add phenyl isothiocyanate (1.2 eq) in the presence of potassium hydroxide.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into cold dilute HCl solution.
-
The precipitated thioamide is filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of 1,3,4-Thiadiazoline Derivatives
-
To a solution of the thioamide derivative (1.0 eq) in boiling ethanol, add C-acetyl-N-arylhydrazonoyl chlorides (1.1 eq) in the presence of triethylamine.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, the solid product is filtered, washed with ethanol, and recrystallized to yield the 1,3,4-thiadiazoline derivative.
II. Biological Activity Evaluation
Antimicrobial Activity Screening
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Anticancer Activity Screening
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzosuberone derivatives for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[4][5]
Protocol: Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect apoptosis in cancer cells treated with the synthesized compounds.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]
III. Quantitative Data Summary
The following tables summarize the biological activity data for representative heterocyclic compounds derived from this compound.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Pyrazole-fused | 7b | 250 | - | 250 | - | [1] |
| Pyrazole-fused | 9 | 250 | - | 250 | - | [1] |
| Pyrimidine-fused | 13 | 125 | 250 | - | - | [1] |
| Triazole-fused | 14 | 125 | 250 | - | - | [1] |
Table 2: Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Pyrimidine-2-thione | - | Moderate | - | - | - | [3] |
| Pyridine/Pyrane/Pyrimidine | 2 | - | - | - | < -4.7 (logGI50) | [7] |
| Pyridine/Pyrane/Pyrimidine | 3 | - | - | - | < -4.7 (logGI50) | [7] |
| Pyridine/Pyrane/Pyrimidine | 4c | - | - | - | < -4.7 (logGI50) | [7] |
| Pyrazole-based | 3a | - | - | 1.22 | - | [8] |
| Pyrazole-based | 3i | - | - | 1.24 | - | [8] |
IV. Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Inhibition of VEGFR-2 Signaling Pathway
Certain pyrazole derivatives synthesized from this compound exhibit anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8][9] Inhibition of VEGFR-2 blocks downstream signaling pathways, leading to the suppression of tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway inhibition by benzosuberone-pyrazole derivatives.
Anticancer Mechanism: Induction of Apoptosis via the Bax/Bcl-2 Pathway
Pyrimidine derivatives of this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and triggering programmed cell death.[10][11]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ntno.org [ntno.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted 1-Benzosuberones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of substituted 1-benzosuberones, a class of compounds with significant potential in medicinal chemistry and drug discovery. The protocols focus on a robust and versatile two-stage synthetic strategy: the formation of the core 1-benzosuberone structure via intramolecular Friedel-Crafts acylation, followed by functionalization through Suzuki-Miyaura cross-coupling to introduce a variety of substituents.
Introduction
Substituted 1-benzosuberones are tricyclic ketones that serve as valuable scaffolds for the development of novel therapeutic agents. Their rigid, three-dimensional structure makes them attractive starting points for the design of molecules targeting a range of biological targets. This document outlines a reliable synthetic approach to access a library of substituted this compound analogs, enabling further investigation into their structure-activity relationships (SAR).
Synthetic Strategy Overview
The presented synthetic pathway is a two-step process. The first step involves an intramolecular Friedel-Crafts acylation of a substituted γ-phenylbutyric acid to construct the seven-membered ring of the this compound core. The second key step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at a pre-functionalized position on the aromatic ring of the benzosuberone scaffold.
Experimental Workflow
Caption: General two-stage synthetic approach to aryl-substituted 1-benzosuberones.
Experimental Protocols
Protocol 1: Synthesis of a Halogenated this compound via Intramolecular Friedel-Crafts Acylation
This protocol describes the synthesis of a halogenated this compound, a key intermediate for subsequent cross-coupling reactions.
Materials:
-
Substituted γ-phenylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted γ-phenylbutyric acid (1.0 eq) in a minimal amount of anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride.
-
Friedel-Crafts Cyclization: In a separate flame-dried round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C in an ice bath. To this suspension, add a solution of the crude acid chloride in anhydrous DCM dropwise. After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure halogenated this compound.
Protocol 2: Synthesis of an Aryl-Substituted this compound via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of the halogenated this compound with an arylboronic acid.
Materials:
-
Halogenated this compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (B44618) (PPh₃) (0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube, add the halogenated this compound (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired aryl-substituted this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of substituted 1-benzosuberones. Yields and reaction times can vary depending on the specific substrates and reaction conditions used.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Friedel-Crafts Acylation | γ-(4-bromophenyl)butyric acid | AlCl₃ | DCM | RT | 4-6 | 75-85 |
| Suzuki-Miyaura Coupling | 7-Bromo-1-benzosuberone, Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | 90 | 16 | 80-95 |
| Suzuki-Miyaura Coupling | 7-Bromo-1-benzosuberone, 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 12 | 88-96 |
| Suzuki-Miyaura Coupling | 7-Bromo-1-benzosuberone, 3-Thienylboronic acid | Pd(dppf)Cl₂ | DMF/H₂O | 95 | 18 | 75-85 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Benzosuberone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzosuberone, also known as 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, is a cyclic aromatic ketone.[1][2][3] It serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Accurate and reliable quantification of this compound is crucial for quality control during synthesis and for pharmacokinetic studies in drug development. This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Principle
The method utilizes a C18 stationary phase to separate this compound from potential impurities. The mobile phase, a mixture of acetonitrile (B52724) and water, allows for the efficient elution of the analyte.[4] Detection is achieved using a UV detector, leveraging the chromophoric nature of the this compound molecule. This approach provides a sensitive and selective method for the quantification of this compound in various sample matrices.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
The sample preparation will vary depending on the matrix. For a bulk drug substance:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
4. Method Validation Parameters
-
System Suitability: To ensure the chromatographic system is performing adequately, system suitability parameters such as theoretical plates, tailing factor, and retention time precision should be monitored.
-
Linearity: The linearity of the method is established by analyzing the working standard solutions across the desired concentration range.
-
Precision: The precision of the method is determined by repeatedly injecting a standard solution and expressing the results as the relative standard deviation (RSD).
-
Accuracy: Accuracy is assessed by spiking a known amount of this compound into a sample matrix and calculating the percentage recovery.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | 4.52 |
| Theoretical Plates | > 2000 | 5890 |
| Tailing Factor | ≤ 2 | 1.15 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 758.9 |
| 100 | 1520.3 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision and Accuracy
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 10 | 1.2 | 1.5 | 99.5% |
| 50 | 0.9 | 1.1 | 101.2% |
| 100 | 0.7 | 0.9 | 99.8% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
The described HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is validated for its system suitability, linearity, precision, and accuracy, demonstrating its suitability for routine quality control and research applications in the pharmaceutical industry.
References
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of 1-Benzosuberone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 1-Benzosuberone using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established methods for the analysis of aromatic and cyclic ketones.
Introduction
This compound (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) is a cyclic aromatic ketone with applications in medicinal chemistry and as a synthetic intermediate. Accurate and reliable analytical methods are essential for its characterization, purity assessment, and quantification in various matrices. GC-MS is a powerful technique for this purpose, offering high-resolution separation and sensitive detection.[1][2] This document details the sample preparation, GC-MS parameters, and data analysis for this compound.
Experimental Protocols
A critical aspect of successful GC-MS analysis is proper sample preparation to ensure the analyte is in a suitable form for injection and to minimize matrix interference.[2]
Sample Preparation
The following is a general protocol for the preparation of samples containing this compound. The specific steps may need to be optimized based on the sample matrix.
-
For Solid Samples (e.g., synthesized compound, drug substance):
-
Accurately weigh approximately 10 mg of the solid sample.
-
Dissolve the sample in 10 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).
-
Vortex the solution until the sample is completely dissolved.
-
Perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.
-
If an internal standard is used for quantification, it should be added to the final diluted sample at a known concentration.
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial.
-
-
For Liquid Samples (e.g., reaction mixtures, biological fluids):
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the liquid sample, add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process twice more and combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
-
Elute the this compound with a less polar solvent (e.g., ethyl acetate or dichloromethane).
-
Evaporate the eluent and reconstitute as described for LLE.
-
-
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound and are based on typical methods for aromatic ketones.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 amu |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative Data for this compound
The following table summarizes the key mass spectral data for this compound obtained from the NIST database.[3] The retention time is an estimate based on the analysis of similar aromatic ketones and the specified GC conditions.
| Parameter | Value | Source |
| Molecular Weight | 160.21 g/mol | NIST[3] |
| Chemical Formula | C₁₁H₁₂O | NIST[3] |
| Estimated Retention Time | ~10-12 minutes | Based on typical GC conditions for similar compounds |
Major Mass Fragments of this compound
The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak is observed at m/z 160. The fragmentation pattern is consistent with the structure of a cyclic aromatic ketone, with common losses of CO and ethylene.
| m/z | Relative Intensity (%) | Putative Fragment Identity |
| 160 | 45 | [M]⁺ (Molecular Ion) |
| 132 | 100 | [M-CO]⁺ |
| 131 | 55 | [M-CO-H]⁺ |
| 115 | 30 | [C₉H₇]⁺ |
| 104 | 50 | [M-CO-C₂H₄]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Data extracted and interpreted from the NIST Mass Spectrometry Data Center.[3]
Mandatory Visualization
Experimental Workflow for GC-MS Analysis of this compound
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Key Analytical Steps
Caption: Logical relationship of key analytical steps.
References
The Role of 1-Benzosuberone in Developing Novel Tubulin Polymerization Inhibitors for Cancer Therapy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tubulin, a critical protein in the formation of microtubules, is a well-established target for the development of anticancer agents. Microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport.[1] Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective chemotherapeutic agents.[1][2] Natural products like colchicine (B1669291) and combretastatin (B1194345) A-4 (CA4) are potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[3][4] Inspired by these natural compounds, synthetic analogues are being developed to improve efficacy, reduce toxicity, and overcome drug resistance.[5] The 1-benzosuberone scaffold has emerged as a promising framework for designing novel tubulin inhibitors due to its structural similarity to the core of colchicine and its amenability to chemical modification.[6][7][8] This document provides detailed protocols and application notes on the synthesis and evaluation of this compound-based tubulin polymerization inhibitors.
Rationale for this compound as a Scaffold
The this compound core, a fused bicyclic system consisting of a benzene (B151609) ring and a seven-membered cycloheptanone (B156872) ring, serves as a rigid scaffold that can be appropriately functionalized to mimic the binding of colchicine-site ligands.[9] The key structural features of these inhibitors typically include a trimethoxyphenyl "A" ring, which is crucial for binding, and the this compound moiety acting as the "B" ring, which can be modified to optimize biological activity.[10][11] Structure-activity relationship (SAR) studies have shown that modifications at various positions on both the fused aryl ring and the pendant aryl ring significantly impact the compound's ability to inhibit tubulin polymerization and its cytotoxicity against cancer cells.[7][10]
Mechanism of Action: Targeting the Colchicine Binding Site
Benzosuberone-based inhibitors typically function by binding to the colchicine site on β-tubulin, which is located at the interface between α- and β-tubulin heterodimers.[3] This binding prevents the polymerization of tubulin into microtubules, disrupting the dynamic instability of the microtubule network.[2] The consequences for the cell are mitotic arrest at the G2/M phase of the cell cycle, leading to the activation of apoptotic pathways and ultimately, cell death.[12] Furthermore, many of these compounds also exhibit vascular disrupting agent (VDA) properties, selectively damaging the existing vasculature of tumors.[10][11]
Caption: Mechanism of action for this compound based tubulin inhibitors.
Synthesis and Experimental Protocols
The synthesis of this compound-based tubulin inhibitors often involves a multi-step approach. A common strategy is the Wittig reaction followed by cyclization to form the core benzosuberone structure.[4][7]
General Synthetic Workflow
Caption: General synthetic workflow for this compound analogues.
Protocol 1: Synthesis of a this compound Core via Wittig Reaction and Cyclization[4][7]
-
Wittig Olefination: React a substituted phenylacetic acid with a suitable phosphonium (B103445) ylide (e.g., from 3,4,5-trimethoxybenzyltriphenylphosphonium bromide) in the presence of a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C to room temperature) to yield the corresponding stilbene (B7821643) derivative.
-
Alkene Reduction: Hydrogenate the stilbene derivative using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to selectively reduce the double bond, affording the dihydrostilbene derivative.
-
Cyclization: Treat the dihydrostilbene derivative with a cyclizing agent, such as Eaton's reagent (P₂O₅ in methanesulfonic acid), to effect an intramolecular Friedel-Crafts acylation, yielding the core this compound structure.
-
Purification: Purify the resulting this compound derivative using column chromatography on silica (B1680970) gel.
Protocol 2: Functionalization of the this compound Core[4][10]
-
Nucleophilic Addition: React the this compound core with an organometallic reagent, such as an aryllithium or Grignard reagent (e.g., 3,4,5-trimethoxyphenyllithium), to introduce the pendant aryl ring at the carbonyl position, forming a tertiary alcohol.
-
Dehydration: Dehydrate the tertiary alcohol using an acid catalyst (e.g., acetic acid or p-toluenesulfonic acid) to introduce a double bond and form the final benzosuberene analogue.
-
Demethylation/Functional Group Interconversion: If required, selectively demethylate methoxy (B1213986) groups using reagents like boron tribromide (BBr₃) or an ionic liquid to yield phenolic derivatives. Other functional groups can be introduced or modified using standard organic synthesis techniques.
-
Purification: Purify the final product by column chromatography or recrystallization.
Biological Evaluation Protocols
Protocol 3: In Vitro Tubulin Polymerization Assay[12]
-
Assay Preparation: Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin), a GTP-regeneration system, and a fluorescent reporter (e.g., DAPI) in a suitable buffer (e.g., G-PEM buffer).
-
Compound Addition: Add various concentrations of the synthesized this compound derivatives (typically dissolved in DMSO) to the wells of a 384-well plate. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine or CA4) as a positive control.
-
Initiation and Measurement: Initiate tubulin polymerization by adding the tubulin-containing reaction mixture to the wells and immediately measure the fluorescence intensity at regular intervals (e.g., every 60 seconds for 60 minutes) at 37°C using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the rate of polymerization and determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by fitting the dose-response data to a suitable model.
Protocol 4: Cell Viability (MTS/MTT) Assay[12][13]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 72 hours). Include a vehicle control.
-
Reagent Addition: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot them against the compound concentration to generate dose-response curves. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives from the literature.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Modification | IC₅₀ (µM) | Reference |
| KGP18 | 3-methoxy-4-hydroxy on benzosuberene ring | ~1 | [6][10] |
| Analogue 74 | Bis-trifluoromethyl on pendant aryl ring | ~1 | [10] |
| Analogue 73 | Unsaturated derivative of KGP18 | ~1 | [10] |
| 6-amino analogue | Amino group at C6 of benzosuberene ring | 1.2 | [4] |
| Fluoro-analogue 37 | Fluorine at C1 of benzosuberene ring | ~1 | [7] |
Table 2: Cytotoxicity Against Human Cancer Cell Lines
| Compound | Cell Line | GI₅₀ | Reference |
| KGP18 | - | Picomolar range | [7] |
| 6-amino analogue | SK-OV-3 (Ovarian) | 32.9 pM | [4] |
| Fluoro-analogue 37 | NCI-H460 (Lung) | 5.47 nM | [7] |
| KGP156 (amine) | - | Nanomolar range | [7] |
Conclusion
This compound represents a versatile and valuable scaffold for the design and synthesis of potent tubulin polymerization inhibitors. The straightforward synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their biological activity. Several analogues have demonstrated low micromolar to sub-micromolar inhibition of tubulin polymerization and picomolar to nanomolar cytotoxicity against a range of human cancer cell lines.[4][7] The dual mechanism of action, combining antiproliferative and vascular-disrupting effects, makes these compounds particularly promising candidates for further preclinical and clinical development in cancer therapy.[13] The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate novel this compound-based anticancer agents.
References
- 1. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzosuberene-based analogues inspired by natural products: Their action as inhibitors of tubulin polymerization as potential anti-cancer agents | Poster Board #307 - American Chemical Society [acs.digitellinc.com]
- 4. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Biological Activity Screening of 1-Benzosuberone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro biological activities of 1-benzosuberone analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed protocols for key experimental assays are provided to facilitate the screening and evaluation of these compounds.
Anticancer Activity
This compound analogs have emerged as a promising class of compounds with potent anticancer activities. Many of these analogs function as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[4][5]
Signaling Pathway
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound analogs against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | NCI-H460 (Lung) | 0.00547 | [2] |
| Analog 2 | MCF-7 (Breast) | 15.6 - 23.9 | [4] |
| Analog 3 | HCT-116 (Colon) | 15.6 - 23.9 | [4] |
| Analog 4 | SiHa (Cervical) | 0.009 | [6] |
| Analog 5 | HeLa (Cervical) | 0.04 | [6] |
| Analog 6 | A549 (Lung) | 3.94 | [4] |
| Analog 7 | HepG2 (Liver) | 1.3 - 8.3 | [4] |
| Analog 8 | OVCAR-5 (Ovarian) | >1000 | [7] |
| Analog 9 | SK-OV-3 (Ovarian) | 506 | [7] |
| Analog 10 | BT-549 (Breast) | >1000 | [7] |
Experimental Protocols
This protocol is for determining the cytotoxic effects of this compound analogs on cancer cell lines.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogs and a vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This protocol is for quantifying apoptosis in cancer cells treated with this compound analogs using flow cytometry.[9][10][11]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells (1-5 x 10^5) by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
This protocol is for assessing the effect of this compound analogs on tubulin polymerization in cells.[12][13][14][15]
Materials:
-
Treated and untreated cells
-
Hypotonic Lysis Buffer
-
RIPA buffer with DNase
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody (anti-α-tubulin or anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
Procedure:
-
Lyse treated cells in hypotonic buffer to separate soluble (unpolymerized) and polymerized tubulin fractions by centrifugation.
-
Dissolve the pellet (polymerized fraction) in RIPA buffer with DNase.
-
Quantify the protein concentration in both fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
Anti-inflammatory Activity
Certain this compound analogs have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[10][16]
Signaling Pathway
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table presents the IC50 values for the inhibition of nitric oxide (NO) production and pro-inflammatory cytokine release by representative this compound analogs in LPS-stimulated RAW 264.7 macrophages.
| Compound ID | Target | IC50 (µM) | Reference |
| Analog 11 | NO Production | 13.44 - 16.43 | [17] |
| Analog 12 | iNOS | 3.342 - 9.733 | [17] |
| Analog 13 | IL-6 | ~0.01 | [18] |
| Analog 14 | MCP-1 | 2.5 - 4.0 | [19] |
| Analog 15 | TNF-α | ~0.1 | [18] |
| Analog 16 | IL-1β | ~0.1 | [18] |
Experimental Protocols
This protocol is for measuring the production of NO in LPS-stimulated RAW 264.7 macrophages.[1][16][20][21]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound analogs
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
This protocol is for quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of treated cells.[22][23][24][25][26]
Materials:
-
Cell culture supernatant
-
Cytokine-specific ELISA kit
-
Wash Buffer
-
Detection Antibody
-
Streptavidin-HRP
-
Substrate Solution
-
Stop Solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.
-
Wash the plate and add Streptavidin-HRP.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Antimicrobial Activity
This compound derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.[8][9][12][27][28]
Quantitative Data: In Vitro Antimicrobial Activity
The following table shows the Minimum Inhibitory Concentration (MIC) values of representative this compound analogs against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Analog 17 | Staphylococcus aureus | 125 | [12][29] |
| Analog 18 | Bacillus subtilis | 250 | [12][29] |
| Analog 19 | Escherichia coli | 250 | [12][29] |
| Analog 20 | Candida albicans | 250 | [12][29] |
| Analog 21 | Aspergillus flavus | 250 | [12][29] |
| Analog 22 | Pseudomonas aeruginosa | >250 | [3] |
| Analog 23 | Streptococcus pyogenes | >250 | [30] |
| Analog 24 | Aspergillus niger | 100 | [31] |
Experimental Protocol
This protocol is for determining the MIC of this compound analogs against bacteria and fungi.[5][7][28][32][33]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound analogs
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound analogs in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. makhillpublications.co [makhillpublications.co]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. mybiosource.com [mybiosource.com]
- 24. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chondrex.com [chondrex.com]
- 27. researchhub.com [researchhub.com]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. alliedacademies.org [alliedacademies.org]
- 30. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 31. researchgate.net [researchgate.net]
- 32. protocols.io [protocols.io]
- 33. Minimal Inhibitory Concentration (MIC) [protocols.io]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Benzosuberone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions on the 1-benzosuberone scaffold. This class of compounds is of significant interest in medicinal chemistry due to the broad-spectrum biological activities exhibited by its derivatives, including potential antitumor, anti-inflammatory, and CNS-modulating properties.[1] The introduction of aryl moieties via Suzuki coupling is a powerful strategy for the structural diversification of this compound and the exploration of its structure-activity relationships (SAR).
Introduction to Suzuki Coupling on the this compound Scaffold
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[2][3][4] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[2][3][4] For the synthesis of this compound derivatives, a halo-substituted or triflate-activated benzosuberone serves as the electrophilic partner, which is then coupled with a variety of arylboronic acids to introduce diverse substituents.
The general transformation can be depicted as follows:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Data Summary
The following table summarizes representative quantitative data for the Suzuki coupling of a halo-substituted this compound with various arylboronic acids. The data is compiled based on typical yields and conditions reported in the literature for analogous Suzuki reactions.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 8-Phenyl-6,7,8,9-tetrahydro-5H-benzoannulen-1-one | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-benzoannulen-1-one | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-92 |
| 3 | 3-Pyridinylboronic acid | 8-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-1-one | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 75-88 |
| 4 | 4-Fluorophenylboronic acid | 8-(4-Fluorophenyl)-6,7,8,9-tetrahydro-5H-benzoannulen-1-one | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | THF/H₂O | 80 | 12 | 88-96 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the Suzuki coupling of this compound derivatives.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 8-Bromo-1-Benzosuberone
This protocol describes a typical procedure for the Suzuki coupling of 8-bromo-6,7,8,9-tetrahydro-5H-benzo[5]annulen-1-one with an arylboronic acid.
Materials:
-
8-Bromo-6,7,8,9-tetrahydro-5H-benzo[5]annulen-1-one
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 8-bromo-6,7,8,9-tetrahydro-5H-benzo[5]annulen-1-one (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add toluene, ethanol, and degassed water in a 4:1:1 ratio (total volume to achieve a ~0.1 M solution of the starting bromide). Bubble the mixture with the inert gas for 15-20 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 8-aryl-6,7,8,9-tetrahydro-5H-benzo[5]annulen-1-one product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Computational Docking of 1-Benzosuberone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computational docking of 1-benzosuberone derivatives, a class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document outlines the theoretical basis, practical applications, and detailed protocols for performing molecular docking studies to identify and optimize novel this compound-based therapeutic agents.
Introduction to this compound Derivatives and Molecular Docking
This compound and its derivatives are synthetic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to natural products with potent biological activities, such as colchicine (B1669291).[1][3] Their diverse pharmacological profile makes them attractive candidates for drug discovery, particularly in oncology.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1] This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and the elucidation of intermolecular interactions that stabilize the ligand-receptor complex. For this compound derivatives, docking studies are crucial for understanding their mechanism of action and for designing new analogs with improved potency and selectivity.
Applications in Drug Discovery
Computational docking of this compound derivatives has several key applications in the drug discovery pipeline:
-
Target Identification and Validation: Docking can be used to screen this compound derivatives against a panel of known biological targets to identify potential mechanisms of action.
-
Hit Identification: Virtual screening of large compound libraries containing this compound scaffolds can efficiently identify initial "hit" compounds with predicted binding affinity for a target of interest.
-
Lead Optimization: By visualizing the binding mode of a this compound derivative in the active site of a protein, researchers can make rational, structure-guided modifications to improve its binding affinity, selectivity, and pharmacokinetic properties.
-
Understanding Structure-Activity Relationships (SAR): Docking studies provide insights into the key structural features of this compound derivatives that are responsible for their biological activity, thereby guiding the synthesis of more potent analogs.
Key Biological Targets for this compound Derivatives
Based on experimental and computational studies, several key biological targets have been identified for this compound derivatives:
-
Tubulin: A primary target for many anticancer agents, including colchicine. This compound derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[1][3]
-
DNA: Some this compound conjugates have been investigated as DNA intercalating agents, suggesting a potential mechanism of action for their anti-proliferative effects.[4]
-
Aminopeptidase (B13392206) N (APN/CD13): This enzyme is overexpressed in many cancers and plays a role in tumor growth and angiogenesis. Certain amino-benzosuberone derivatives have been identified as potent inhibitors of APN.[1][5][6]
Data Presentation: Docking Scores and Cytotoxicity
The following tables summarize quantitative data from computational docking and experimental studies of this compound derivatives against various cancer cell lines and the tubulin protein.
Table 1: Cytotoxicity and Tubulin Docking Scores of Benzosuberene Analogs [1]
| Compound | GI50 (μM) vs. Four Cancer Cell Lines | Docking Score (kcal/mol) (PDB: 5CA1) |
| Nocodazole (26) | Reference | - |
| 28 | Potent Inhibitor | High Binding Affinity |
| 29 | Potent Inhibitor | High Binding Affinity |
| 31 | 0.010–0.097 | -108.626 |
| 33 | Outlier | Outlier |
| 36 | Potent Inhibitor | High Binding Affinity |
Table 2: Cytotoxicity of Benzosuberene Analogs Against Various Cancer Cell Lines [1]
| Compound | IC50 (nM) vs. BT474 | IC50 (nM) vs. N87 | IC50 (nM) vs. MDA-MB-468 |
| Colchicine (2) | Reference | Reference | Reference |
| Combretastatin (9) | Reference | Reference | Reference |
| 10 | 2.9 | 3.8 | 1.5 |
| 12 | Moderate Cytotoxicity | Moderate Cytotoxicity | Moderate Cytotoxicity |
| 13 | Moderate Cytotoxicity | Moderate Cytotoxicity | Moderate Cytotoxicity |
| 16 | Moderate Cytotoxicity | Moderate Cytotoxicity | Moderate Cytotoxicity |
| 20 | Exceptional Potency | Exceptional Potency | Exceptional Potency |
| 21 | Exceptional Potency | Exceptional Potency | Exceptional Potency |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical computational docking study of a this compound derivative against its biological target. As tubulin is a well-studied target for these compounds, the following protocol will focus on docking to the colchicine-binding site of β-tubulin.
Protocol 1: Molecular Docking of a this compound Derivative against Tubulin
1. Preparation of the Receptor (Tubulin)
-
1.1. Obtain Protein Structure: Download the crystal structure of tubulin from the Protein Data Bank (PDB). A suitable entry is 1SA0 , which is the structure of tubulin in complex with DAMA-colchicine.
-
1.2. Prepare the Protein:
-
Open the PDB file in a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio).
-
Remove the co-crystallized ligand (DAMA-colchicine) and any water molecules or other heteroatoms that are not essential for the interaction.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to the protein atoms (e.g., using the Gasteiger charging method).
-
Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock).
-
2. Preparation of the Ligand (this compound Derivative)
-
2.1. Sketch or Import Ligand Structure: Draw the 2D structure of the this compound derivative of interest using a chemical drawing software (e.g., ChemDraw, MarvinSketch) or import it from a database.
-
2.2. Convert to 3D and Optimize Geometry:
-
Convert the 2D structure to a 3D conformation.
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method to obtain a low-energy conformation.
-
-
2.3. Prepare the Ligand for Docking:
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).
-
3. Setting up the Docking Grid
-
3.1. Define the Binding Site: The binding site for this protocol is the colchicine-binding site on β-tubulin. This can be defined based on the position of the co-crystallized ligand in the original PDB file (1SA0).
-
3.2. Generate the Grid Box:
-
Center the grid box on the defined binding site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely. A typical size might be 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
4. Running the Docking Simulation
-
4.1. Configure Docking Parameters:
-
Select the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the number of docking runs (e.g., 100) to ensure thorough sampling of the conformational space.
-
Keep other parameters, such as population size, maximum number of energy evaluations, and mutation and crossover rates, at their default values unless optimization is required.
-
-
4.2. Execute the Docking Job: Run the docking simulation using the prepared receptor, ligand, and grid parameter files.
5. Analysis of Docking Results
-
5.1. Cluster and Rank Poses: The docking software will generate multiple possible binding poses for the ligand. These poses are typically clustered based on their root-mean-square deviation (RMSD). The poses in each cluster are ranked based on their predicted binding energy.
-
5.2. Visualize and Analyze Binding Interactions:
-
Load the docked poses and the receptor structure into a molecular visualization tool.
-
Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the this compound derivative and the amino acid residues of the tubulin binding site. For instance, interactions with residues like Thr179, Cys241, and Val181 in the colchicine site are significant.[1]
-
-
5.3. Compare with Known Binders: If available, compare the predicted binding mode with the known binding mode of other ligands that target the same site (e.g., colchicine) to validate the docking results.
Protocol 2: In Silico ADMET Prediction
To assess the drug-likeness of the designed this compound derivatives, it is essential to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
1. Input Ligand Structures: Prepare the 3D structures of the this compound derivatives.
2. Select an ADMET Prediction Tool: Utilize online web servers (e.g., SwissADME, pkCSM) or standalone software packages that can calculate various molecular descriptors and predict ADMET properties.
3. Calculate Physicochemical Properties: Predict properties such as:
- Molecular Weight (MW)
- LogP (lipophilicity)
- Topological Polar Surface Area (TPSA)
- Number of hydrogen bond donors and acceptors
- Number of rotatable bonds
4. Predict Pharmacokinetic Properties:
- Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability.
- Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
- Metabolism: Predict susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
- Excretion: Predict total clearance.
5. Predict Toxicity:
- Predict potential for hERG (human Ether-a-go-go-Related Gene) inhibition.
- Predict hepatotoxicity.
- Predict mutagenicity (e.g., AMES test).
6. Analyze Results: Evaluate the predicted ADMET profile of the this compound derivatives to identify candidates with favorable drug-like properties and a lower risk of toxicity.
Visualizations
The following diagrams illustrate key workflows and pathways related to the computational study of this compound derivatives.
Caption: A flowchart of the computational docking and virtual screening process.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
References
- 1. Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scihorizon.com [scihorizon.com]
- 5. A novel amino-benzosuberone derivative is a picomolar inhibitor of mammalian aminopeptidase N/CD13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]
Troubleshooting & Optimization
Common byproducts in the synthesis of 1-Benzosuberone and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzosuberone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and well-established synthetic route for this compound proceeds in three main steps:
-
Friedel-Crafts Acylation: Benzene (B151609) is acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form 4-oxo-4-phenylbutanoic acid.
-
Clemmensen Reduction: The carbonyl group of 4-oxo-4-phenylbutanoic acid is reduced to a methylene (B1212753) group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to yield 4-phenylbutanoic acid.
-
Intramolecular Cyclization: 4-phenylbutanoic acid undergoes an intramolecular Friedel-Crafts acylation, commonly referred to as cyclization, using a strong acid catalyst such as polyphosphoric acid (PPA) to afford the final product, this compound.
Q2: What are the most common byproducts encountered during the synthesis of this compound?
A2: Byproducts can arise at various stages of the synthesis. The most frequently observed impurities include:
-
Di-acylated Products: During the initial Friedel-Crafts acylation, a second succinic anhydride molecule can potentially react with the benzene ring, leading to di-acylated species. However, this is generally a minor byproduct as the initial acyl group deactivates the aromatic ring towards further acylation.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted benzene, succinic anhydride, 4-oxo-4-phenylbutanoic acid, or 4-phenylbutanoic acid in the final product mixture.
-
Polymeric Materials: The use of polyphosphoric acid in the final cyclization step can sometimes lead to the formation of high-molecular-weight polymeric byproducts, especially if the reaction temperature is not carefully controlled.
-
Isomeric Ketones: While less common for this specific cyclization, intramolecular acylations can sometimes yield isomeric products depending on the reaction conditions and the stability of potential carbocation intermediates.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of each synthetic step.[1][2] A suitable mobile phase for separating the product from the starting materials and byproducts can be developed using a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of a new product spot can be observed.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete Friedel-Crafts Acylation | Ensure anhydrous conditions as the AlCl₃ catalyst is moisture-sensitive. Use a stoichiometric amount of AlCl₃. | All glassware should be oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Use freshly opened, high-purity anhydrous aluminum chloride. |
| Incomplete Clemmensen Reduction | Ensure the zinc amalgam is freshly prepared and active. The reaction often requires vigorous stirring and a sufficient reaction time. | To prepare zinc amalgam, wash zinc dust with dilute HCl, then with deionized water, and finally treat with a solution of mercury(II) chloride. Wash the resulting amalgam with water and then ethanol (B145695) before use. |
| Inefficient Intramolecular Cyclization | Ensure the polyphosphoric acid (PPA) is of good quality and sufficiently heated to be mobile for effective mixing. The reaction temperature is critical and should be carefully controlled. | PPA is highly viscous at room temperature. It should be pre-heated to around 80-100°C to allow for efficient stirring and mixing with the 4-phenylbutanoic acid. |
Issue 2: Presence of Significant Byproducts in the Final Product
| Byproduct | Identification Method | Removal Protocol |
| Unreacted 4-phenylbutanoic acid | TLC analysis will show a spot corresponding to the starting material. The presence of a carboxylic acid can also be confirmed by IR spectroscopy (broad O-H stretch around 3000 cm⁻¹). | Alkaline Wash: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a 5% aqueous sodium bicarbonate or sodium hydroxide (B78521) solution. The acidic 4-phenylbutanoic acid will be extracted into the aqueous layer as its sodium salt. The organic layer containing this compound can then be washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent evaporated. |
| Polymeric Materials | Polymeric byproducts are typically high-boiling, viscous oils or amorphous solids that are insoluble in common organic solvents. | Vacuum Distillation: this compound is a liquid at room temperature and can be purified by vacuum distillation.[3][4] Polymeric materials are non-volatile and will remain in the distillation flask. It is recommended to use a short-path distillation apparatus to minimize product loss. |
| Di-acylated Products and Isomers | These byproducts may have similar polarities to this compound, making separation by simple extraction difficult. HPLC analysis is the most effective method for their detection and quantification. | Column Chromatography: Separation can be achieved using silica (B1680970) gel column chromatography with a gradient elution system of hexane and ethyl acetate. The less polar this compound will elute before the more polar di-acylated byproducts. Fractional Vacuum Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.[5] |
Data Presentation
The following table summarizes hypothetical quantitative data for a typical this compound synthesis before and after purification. Actual values will vary depending on reaction conditions and scale.
| Compound | Molecular Weight ( g/mol ) | Typical % in Crude Product | % After Alkaline Wash & Distillation |
| This compound | 160.21 | 80-90% | >98% |
| 4-Phenylbutanoic acid | 164.20 | 5-10% | <0.5% |
| Polymeric Byproducts | Variable | 2-5% | <0.1% |
| Di-acylated Products | >300 | <1% | <0.5% |
Experimental Protocols
Protocol 1: Removal of Unreacted 4-Phenylbutanoic Acid by Alkaline Wash
-
Dissolve the crude this compound product in 10 volumes of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the sodium bicarbonate solution (steps 3-5).
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the solution to remove the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification of this compound by Vacuum Distillation
-
Set up a short-path vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Place the crude this compound (pre-treated with an alkaline wash if necessary) into the distillation flask along with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system to the desired pressure (typically 1-10 mmHg).
-
Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at the boiling point of this compound at the working pressure (approx. 110-112 °C at 1 mmHg).
-
Discontinue heating once the product has been collected and allow the apparatus to cool to room temperature before releasing the vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Friedel-Crafts Acylation of 1-Benzosuberone
Welcome to the Technical Support Center for the optimization of the intramolecular Friedel-Crafts acylation to synthesize 1-Benzosuberone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate a successful synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via intramolecular Friedel-Crafts acylation of 5-phenylvaleric acid or its derivatives.
Q1: My reaction yield is low. What are the potential causes and solutions?
A: Low yields in this intramolecular acylation can arise from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The Lewis acid catalyst is crucial.
-
Moisture Sensitivity: Catalysts like aluminum chloride (AlCl₃) and polyphosphoric acid (PPA) are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents and reagents. Consider using a freshly opened bottle of the Lewis acid.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, rendering it inactive.[1] For intramolecular reactions, ensuring complete cyclization may require a sufficient quantity of the catalyst to drive the reaction forward.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions like decomposition or polymerization, especially with strong acid catalysts like PPA. It is advisable to start at a moderate temperature and adjust based on reaction monitoring (e.g., by TLC).
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress to determine the optimal time. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.
-
-
Starting Material Purity:
-
Ensure the 5-phenylvaleric acid or 5-phenylvaleryl chloride is pure. Impurities can interfere with the catalyst and lead to the formation of byproducts.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A: The primary byproduct concern in this intramolecular reaction is the formation of intermolecular acylation products, leading to polymers or dimers.
-
High Concentration: High concentrations of the starting material can favor intermolecular reactions. Running the reaction under more dilute conditions can promote the desired intramolecular cyclization.
-
Catalyst Choice: The choice of catalyst can influence byproduct formation. While strong Lewis acids are necessary, overly harsh conditions can lead to charring and decomposition. Milder catalysts or supported reagents might offer better selectivity.
-
Temperature Control: As mentioned, excessive heat can lead to undesired side reactions. Maintaining the optimal temperature is key to minimizing byproduct formation.
Q3: The reaction mixture has turned dark or tarry. What does this indicate?
A: A dark, tarry reaction mixture often signifies decomposition of the starting material or product. This is particularly common when using strong dehydrating agents like polyphosphoric acid at high temperatures.
-
Reduce Temperature: Lowering the reaction temperature is the first step to mitigate decomposition.
-
Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Alternative Catalysts: Consider using alternative catalysts that may be less prone to causing decomposition, such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which can be effective at lower temperatures.[2]
Q4: How do I choose between using 5-phenylvaleric acid with a dehydrating agent like PPA, or converting it to 5-phenylvaleryl chloride first?
A: Both routes are viable, and the choice depends on available reagents and desired reaction conditions.
-
5-phenylvaleric acid with PPA/Eaton's Reagent: This is a more direct, one-step procedure. PPA and Eaton's reagent act as both the catalyst and the dehydrating agent to form the acylium ion in situ.[3] However, these reagents can be viscous and require careful handling and workup.
-
5-phenylvaleryl chloride with a Lewis Acid (e.g., AlCl₃): This two-step approach involves first converting the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[4] The subsequent intramolecular Friedel-Crafts acylation with a Lewis acid like AlCl₃ can sometimes be cleaner and proceed under milder conditions than with PPA.
Data Presentation: Reaction Condition Optimization
The following tables summarize how different reaction parameters can influence the yield of this compound. Please note that direct comparative studies for this specific transformation are limited in the literature, and these tables are compiled from general principles of Friedel-Crafts acylation and related intramolecular cyclizations.
Table 1: Effect of Catalyst on the Yield of this compound
| Catalyst | Precursor | Typical Conditions | Reported Yield (%) | Notes |
| Polyphosphoric Acid (PPA) | 5-phenylvaleric acid | 80-100°C, 1-3 h | Moderate to Good | Can cause charring at higher temperatures; viscous and can be difficult to stir.[3] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 5-phenylvaleric acid | 60-80°C, 1-2 h | Good to Excellent | Often considered more effective and requires lower temperatures than PPA alone.[2] |
| Aluminum Chloride (AlCl₃) | 5-phenylvaleryl chloride | 0°C to RT, in a solvent like CH₂Cl₂ | Good | Requires prior conversion of the carboxylic acid to the acyl chloride. Stoichiometric amounts are necessary.[4] |
| Nafion-H | 5-phenylvaleric acid | Reflux in a high-boiling solvent | Good | A solid, reusable acid catalyst that can simplify workup. |
Table 2: Influence of Reaction Temperature and Time on Yield
| Catalyst | Temperature (°C) | Time (h) | Expected Yield Trend | Potential Issues |
| PPA | 60 | 3 | Lower | Incomplete reaction |
| PPA | 80 | 2 | Optimal | Good balance of rate and selectivity |
| PPA | 120 | 1 | Lower | Increased decomposition and byproduct formation |
| Eaton's Reagent | 40 | 4 | Lower | Slower reaction rate |
| Eaton's Reagent | 70 | 1.5 | Optimal | Efficient cyclization |
| Eaton's Reagent | 90 | 1 | Lower | Potential for side reactions |
| AlCl₃ | 0 | 3 | Moderate | Slower reaction rate |
| AlCl₃ | 25 (RT) | 2 | Optimal | Generally sufficient for reactive acyl chlorides |
| AlCl₃ | 40 (Reflux in CH₂Cl₂) | 1 | Variable | May increase byproducts depending on substrate |
Experimental Protocols
Protocol 1: Cyclization of 5-Phenylvaleric Acid using Eaton's Reagent
-
Preparation of Eaton's Reagent: Carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) in a 1:10 weight ratio with stirring under an inert atmosphere. The addition is exothermic.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 5-phenylvaleric acid.
-
Reagent Addition: Add Eaton's reagent to the flask (typically a 10-fold excess by weight relative to the starting material).
-
Reaction: Heat the mixture to 80°C with vigorous stirring for approximately 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[5]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. The product will often precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any acidic residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Protocol 2: Cyclization of 5-Phenylvaleryl Chloride using Aluminum Chloride
-
Preparation of 5-Phenylvaleryl Chloride: In a round-bottom flask, treat 5-phenylvaleric acid with an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF. Heat the mixture gently (e.g., to 40°C) until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.[4]
-
Reaction Setup: In a separate oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂). Cool the suspension in an ice bath.
-
Reagent Addition: Dissolve the crude 5-phenylvaleryl chloride in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with water, dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Workflow for optimizing the synthesis of this compound.
References
Troubleshooting low yield in 1-Benzosuberone derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 1-Benzosuberone.
Troubleshooting Low Yield in this compound Derivatization
Low yields in chemical reactions can be attributed to a variety of factors, from the quality of reagents to the specifics of the reaction conditions. This guide addresses common issues encountered during the derivatization of this compound and provides systematic approaches to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is resulting in a low yield of the desired alkene. What are the potential causes and how can I improve it?
A1: Low yields in a Wittig reaction involving a ketone like this compound can stem from several factors. Here’s a checklist of potential issues and solutions:
-
Incomplete Ylide Formation: The phosphorus ylide is a crucial intermediate. Incomplete formation due to a weak base or presence of moisture can significantly lower your yield.
-
Troubleshooting:
-
Choice of Base: Ensure the base used is strong enough to deprotonate the phosphonium (B103445) salt. Common bases for unstabilized ylides include n-butyllithium (n-BuLi) or sodium hydride (NaH). For stabilized ylides, weaker bases like sodium ethoxide or potassium tert-butoxide can be used.
-
Anhydrous Conditions: Phosphorus ylides are highly reactive towards water and oxygen. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Steric Hindrance: this compound is a cyclic ketone, and steric hindrance around the carbonyl group can affect the approach of the bulky phosphorus ylide.
-
Troubleshooting:
-
Reaction Temperature and Time: Increasing the reaction temperature or prolonging the reaction time might be necessary to overcome the activation energy barrier. However, be cautious of potential side reactions at higher temperatures.
-
-
-
Ylide Stability: Stabilized ylides (containing electron-withdrawing groups) are less reactive than unstabilized ylides and may require more forcing conditions to react with ketones.
-
Troubleshooting:
-
Reaction Conditions: For stabilized ylides, heating the reaction mixture is often required.
-
-
-
Side Reactions: The enolate of this compound can be formed, especially with strong bases, leading to side reactions.
-
Troubleshooting:
-
Order of Addition: Add the ketone slowly to the pre-formed ylide solution to minimize the time the ketone is in the presence of the strong base before reacting with the ylide.
-
-
Q2: I am attempting an Aldol (B89426) condensation with this compound and an aldehyde, but the yield of the condensed product is poor. What should I investigate?
A2: The Aldol condensation is a powerful C-C bond-forming reaction, but achieving high yields with ketones can be challenging. Here are the key areas to troubleshoot:
-
Equilibrium Position: The initial aldol addition is often a reversible reaction, and the equilibrium may not favor the product.
-
Troubleshooting:
-
Dehydration: The subsequent dehydration of the aldol adduct to form the α,β-unsaturated ketone is usually irreversible and drives the reaction to completion. Ensure your reaction conditions (e.g., heating) promote this dehydration step.
-
-
-
Enolate Formation: In a crossed Aldol condensation, the desired pathway is the reaction of the enolate of this compound with the aldehyde.
-
Troubleshooting:
-
Choice of Base and Aldehyde: Use an aldehyde that cannot enolize (e.g., benzaldehyde) to prevent self-condensation of the aldehyde. Add this compound to a mixture of the aldehyde and the base to ensure the enolate of the ketone reacts with the aldehyde as it is formed.
-
-
-
Reaction Conditions: Temperature and catalyst concentration are critical.
-
Troubleshooting:
-
Temperature Control: Low temperatures can favor the aldol addition product, while higher temperatures promote the condensation (dehydration) product. Optimize the temperature for your specific substrates.
-
Catalyst Concentration: Both acid and base catalysis can be used. The concentration of the catalyst should be optimized; too high a concentration can lead to side reactions.
-
-
Q3: My Friedel-Crafts acylation on the aromatic ring of a this compound derivative is giving a low yield. What are the common pitfalls?
A3: Friedel-Crafts reactions are sensitive to several factors that can impact the yield when dealing with a substituted benzene (B151609) ring like that in this compound derivatives.
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.
-
Troubleshooting:
-
Anhydrous Conditions: Use freshly opened or purified Lewis acid and anhydrous solvents. All glassware must be scrupulously dried.
-
-
-
Substituent Effects: The existing substituents on the benzosuberone ring will direct the position of acylation and can affect the reactivity. The carbonyl group of the suberone ring is deactivating.
-
Troubleshooting:
-
Protecting Groups: If the existing substituents are strongly deactivating, consider using a protecting group strategy if applicable.
-
-
-
Stoichiometry of Catalyst: In Friedel-Crafts acylations, the Lewis acid often complexes with the product ketone, rendering it inactive.
-
Troubleshooting:
-
Catalyst Amount: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required, rather than a catalytic amount.
-
-
Data Presentation: Optimizing Reaction Yields
The following tables summarize quantitative data from various studies on reactions relevant to this compound derivatization, illustrating the effect of different reaction parameters on the yield.
Table 1: Wittig Reaction Yields with Varying Substrates and Conditions
| Entry | Aldehyde/Ketone | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | (CH₃)₃P⁺CH₂Ph Br⁻ | n-BuLi | THF | 25 | 2 | 85 |
| 2 | Cyclohexanone | Ph₃P⁺CH₃ Br⁻ | t-BuOK | Ether | 25 | 4 | 70 |
| 3 | Acetophenone | Ph₃P⁺CH₂OCH₃ Cl⁻ | NaH | DMSO | 60 | 6 | 75 |
| 4 | Benzaldehyde | Ph₃P⁺CHCO₂Et Br⁻ | NaOEt | Ethanol | 78 | 12 | 92 |
This table presents representative data for Wittig reactions on various carbonyl compounds to illustrate general trends in yield under different conditions.
Table 2: Aldol Condensation Yields under Different Catalytic Conditions
| Entry | Ketone | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Benzaldehyde | 10% NaOH | Ethanol/Water | 25 | 0.5 | 90 |
| 2 | Cyclopentanone | Furfural | Solid Acid Catalyst | None | 60 | 6 | 61 |
| 3 | Acetophenone | 4-Chlorobenzaldehyde | NaOH (solid) | None | 25 | 0.17 | 95 |
| 4 | Cyclohexanone | 4-Methoxybenzaldehyde | 1M NaOH | Ethanol | 25 | - | 35.86[1] |
This table showcases yields for Aldol condensations, highlighting the efficiency of solvent-free conditions and the variability with different substrates.
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction of this compound (Adapted)
This protocol is a generalized procedure adapted for the Wittig reaction of this compound with methyltriphenylphosphonium (B96628) bromide to yield 1-methylene-6,7,8,9-tetrahydro-5H-benzo[2]annulene.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add anhydrous THF to the flask to dissolve the phosphonium salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the suspension via the dropping funnel over 30 minutes. The formation of the yellow-orange ylide should be observed.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.
Protocol 2: General Procedure for Aldol Condensation of this compound with Benzaldehyde (Adapted)
This protocol describes a base-catalyzed Aldol condensation between this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
Prepare a 10% aqueous solution of NaOH.
-
Slowly add the NaOH solution to the stirred solution of the carbonyl compounds at room temperature. A color change or precipitate formation may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to reflux to promote dehydration, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute HCl.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
-
If no precipitate forms, transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General experimental workflows for Wittig and Aldol condensation reactions of this compound.
Caption: Signaling pathways targeted by this compound derivatives.
References
Purification of 1-Benzosuberone using column chromatography
This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully purifying 1-Benzosuberone using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Not Eluting | The mobile phase (eluent) is not polar enough. | Gradually increase the polarity of the eluent. For a hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. If the compound still doesn't move, consider a more polar solvent system like dichloromethane/methanol.[1] |
| Compound Eluting Too Quickly | The mobile phase is too polar. | Decrease the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of hexane.[1] |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system.- Column overload.- Column was packed improperly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of ~0.35 for this compound.[2]- Reduce the amount of crude material loaded onto the column. A general guideline is a 20:1 to 50:1 ratio of silica (B1680970) gel to crude product by weight.[2]- Repack the column, ensuring the stationary phase is packed evenly without cracks or air bubbles.[3] |
| Streaking or Tailing of the Compound Band | - Compound is not fully dissolved during loading.- Interaction with the acidic silica gel.- Column overload. | - Ensure the compound is completely dissolved in a minimal amount of solvent before loading.[1]- Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the mobile phase to neutralize active sites on the silica gel.[1]- Reduce the amount of crude material loaded onto the column. |
| No Compound Detected in Fractions | - The compound may have decomposed on the silica gel.- The compound eluted very quickly in the solvent front.- Fractions are too dilute for detection by TLC. | - Test the stability of this compound on a silica TLC plate before running the column.[4]- Check the very first fractions collected.[4]- Concentrate the fractions before running TLC analysis.[4] |
| Column Bed Cracks or Runs Dry | - Solvent level dropped below the top of the stationary phase.- Heat generated from the interaction of a polar solvent with the silica gel. | - Always keep the solvent level above the top of the stationary phase.[5]- When switching to a more polar solvent, add it slowly and ensure the column is not exposed to external heat sources. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The most common stationary phase for the purification of moderately polar compounds like this compound is silica gel (SiO₂), typically with a mesh size of 230-400.[2][6] Silica gel is slightly acidic, which is generally suitable for ketones.[2]
Q2: How do I select the appropriate mobile phase (eluent)?
A2: The best mobile phase is determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system where this compound has an Rf value of approximately 0.35, allowing for good separation from impurities.[2] A common starting point for ketones is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Recommended Eluent Systems for this compound
| Solvent System | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 95:5 to 80:20 | A very common and effective system for compounds of moderate polarity. Adjust the ratio based on TLC results. |
| Dichloromethane (DCM) / Hexane | 10:90 to 50:50 | Good for compounds that have better solubility in DCM. |
| Dichloromethane (DCM) / Methanol | 99:1 to 95:5 | Use if the compound is more polar and does not move with less polar systems.[1] |
Q3: What is the correct way to pack a chromatography column?
A3: The "slurry" or "wet loading" method is generally recommended to ensure a uniform and tightly packed column, which prevents air bubbles and channeling.[5][7] This involves mixing the silica gel with the initial eluent to form a slurry, which is then poured into the column and allowed to settle with the assistance of gentle tapping.[5]
Q4: How should I load my sample onto the column?
A4: For optimal separation, the sample should be loaded as a narrow, concentrated band. The "dry loading" method is often preferred.[1] This involves dissolving the crude this compound in a suitable solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[1]
Q5: How are the separated components collected and analyzed?
A5: As the mobile phase flows through the column, the separated components will exit the bottom at different times. These are collected in a series of labeled test tubes or flasks, referred to as "fractions".[5] Each fraction is then analyzed by TLC to determine which ones contain the pure this compound. Fractions containing the pure product are combined for solvent removal.[1]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using the slurry packing and dry loading methods.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Chromatography column with stopcock
-
Collection vessels (test tubes or flasks)
-
TLC plates and developing chamber
-
Rotary evaporator
2. Column Preparation (Slurry Packing):
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing.[5]
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.[5]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel (typically 30-50 times the weight of the crude product) with the initial, least polar eluent.[2][5]
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column.[5]
-
Gently tap the side of the column to pack the silica gel evenly and remove any air bubbles.[6]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry from this point onward. [5]
3. Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.[1]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]
-
Carefully add this powder as an even layer on top of the sand in the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer.[8]
-
Open the stopcock to begin the elution process, collecting the solvent that passes through in fractions.
-
Maintain a constant level of solvent at the top of the column by adding more as needed.
-
If a gradient elution is required (increasing solvent polarity), introduce the more polar solvent mixture gradually.[2]
5. Analysis and Product Isolation:
-
Spot a small amount from each collected fraction onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots (e.g., under a UV lamp).
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[1]
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for poor separation issues.
References
Technical Support Center: 1-Benzosuberone Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzosuberone in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a cool, dry place, away from direct sunlight.[1] It is typically supplied as a clear, light yellow liquid.[2][3] The container should be tightly sealed to prevent contamination and evaporation.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is sparingly soluble in water but is soluble in organic solvents.[1] For experimental use, solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or other common organic solvents are recommended. When preparing stock solutions, especially for long-term storage, using anhydrous solvents is advisable to minimize moisture-related degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the reviewed literature, compounds with similar benzophenone (B1666685) structures can be susceptible to several degradation mechanisms, including:
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions.
-
Hydrolysis: The ketone functional group could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The presence of oxidizing agents or exposure to air over time can lead to oxidative degradation.
Q4: How can I assess the stability of my this compound solution?
A4: Stability-indicating analytical methods should be used to monitor the purity and concentration of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. Other methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
Issue 1: Inconsistent or unexpected experimental results over time.
-
Potential Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure that the stock solution was prepared with an appropriate anhydrous solvent and has been stored correctly at a low temperature and protected from light.
-
Prepare Fresh Solutions: For critical experiments, prepare fresh dilutions from a reliable stock solution immediately before use.
-
Conduct a Time-Course Experiment: Analyze the concentration of this compound in your experimental medium at different time points (e.g., 0, 2, 6, 12, 24 hours) under the exact experimental conditions (temperature, light exposure) to determine its stability profile.
-
Control for Environmental Factors: Protect your experimental setup from light by using amber vials or covering it with aluminum foil. If the experiment is lengthy, consider replenishing the medium with a fresh solution containing this compound at regular intervals.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of the this compound solution.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help identify potential degradation products. Further structural elucidation can be performed using tandem MS (MS/MS) and NMR spectroscopy.
-
Perform Forced Degradation Studies: To intentionally generate degradation products and confirm their identity, subject a solution of this compound to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light (as per ICH Q1B guidelines).[4] The resulting degradation profiles can be compared with the unknown peaks observed in your experimental samples.
-
Optimize Analytical Method: Ensure your HPLC method is a stability-indicating method, meaning it can resolve the main peak of this compound from all potential degradation products and impurities.
-
Data Presentation
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 826-73-3 | [4][5] |
| Molecular Formula | C₁₁H₁₂O | [3] |
| Molecular Weight | 160.21 g/mol | [4][5] |
| Appearance | Clear, light yellow liquid | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |
| Storage | Cool, dry place, tightly closed | [1] |
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a defined period. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a defined period. |
| Oxidation | 3% H₂O₂ at room temperature for a defined period. |
| Thermal Degradation | Store the solution at an elevated temperature (e.g., 70 °C) for a defined period. |
| Photodegradation | Expose the solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a specified temperature (e.g., 70 °C).
-
Photodegradation: Place a vial of the stock solution in a photostability chamber. Protect a control sample from light by wrapping it in aluminum foil.
-
-
Incubation: Incubate the stressed samples for a predetermined period (e.g., 24, 48, 72 hours), taking samples at various time points.
-
Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including a non-stressed control) using a validated stability-indicating HPLC method.
-
Characterization: If significant degradation is observed, use LC-MS and NMR to identify and characterize the degradation products.
Mandatory Visualization
Caption: Workflow for conducting forced degradation studies of this compound.
Caption: Troubleshooting guide for inconsistent experimental results with this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Overcoming Poor Solubility of 1-Benzosuberone Derivatives in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 1-Benzosuberone derivatives during bioassays.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor solubility in aqueous bioassay buffers?
A1: this compound and its derivatives are characterized by a lipophilic benzocycloheptanone core structure.[1][2] This inherent hydrophobicity leads to low aqueous solubility, a common challenge for many new chemical entities in drug discovery.[3][4] Compounds with high lipophilicity and low water solubility can be difficult to assess accurately in aqueous-based bioassays, potentially leading to underestimated biological activity.[5][6] this compound itself is noted to be insoluble in water but soluble in organic solvents.[7]
Q2: What is the first-line approach for solubilizing a poorly soluble this compound derivative for a bioassay?
A2: The most common initial strategy is to prepare a concentrated stock solution of the compound in a water-miscible organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most frequently used.[8][9] This stock solution is then diluted into the aqueous assay buffer to achieve the desired final concentration. It is crucial to keep the final concentration of the organic solvent low, typically below 1%, to avoid solvent-induced toxicity or artifacts in the bioassay.[10]
Q3: My this compound derivative precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What troubleshooting steps can I take?
A3: Compound precipitation upon dilution is a common issue.[5] The following workflow can help you troubleshoot this problem. It is advisable to start with the simplest methods before moving to more complex formulations.
Q4: Beyond primary co-solvents, what other formulation strategies can enhance the solubility of my this compound derivatives?
A4: Several advanced techniques can be employed when co-solvents alone are insufficient. These include the use of surfactants, cyclodextrins, pH modification, and lipid-based formulations.[8][11] The choice of method depends on the specific properties of your compound and the requirements of your bioassay.[3]
Q5: How do I select the most appropriate solubilization strategy for my experiment?
A5: The selection of a suitable solubilization method is critical and depends on several factors, including the physicochemical properties of your this compound derivative, the type of bioassay (e.g., cell-based vs. enzymatic), and the potential for interference of the formulation excipients with the assay.
Q6: How can the solubilizing agents themselves impact my bioassay results?
A6: Excipients used to improve solubility are not always inert and can interfere with bioassay components. For example, surfactants can disrupt cell membranes, and high concentrations of co-solvents can denature proteins.[10] It is imperative to run vehicle controls (assay buffer containing the same concentration of the solubilizing agent but without the test compound) to account for any background effects.
Data & Formulation Strategies
The following tables summarize common solubilization techniques and co-solvents that can be used for this compound derivatives.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Considerations |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[12] | Simple, widely used, and effective for many compounds.[8] | Potential for solvent toxicity and precipitation upon dilution.[10] |
| pH Modification | Increases the ionization of acidic or basic compounds, enhancing their solubility in water.[8][13] | Effective for ionizable compounds; uses simple buffers.[8] | Not effective for neutral compounds.[10] The pH must be compatible with the assay. |
| Surfactants | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[8][10] | High solubilization capacity. | Can disrupt cell membranes and interfere with protein assays. Use non-ionic surfactants below the critical micelle concentration where possible.[10] |
| Cyclodextrins | Form inclusion complexes by encapsulating the hydrophobic drug molecule within a hydrophilic outer shell.[14][15] | Low toxicity, especially for derivatives like HP-β-CD.[10][14] Can improve compound stability.[16] | Can sometimes interact with cell membranes or other assay components.[10] |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[3][4] | Enhances dissolution rate. | Does not increase equilibrium solubility.[3] May require specialized equipment. |
Table 2: Common Co-solvents for Bioassays
| Co-solvent | Typical Starting Concentration | Properties & Notes |
| DMSO | 0.1% - 0.5% (v/v) | Highly effective polar aprotic solvent. Most common choice but can be toxic to some cell lines at >1%.[5][8] |
| Ethanol | 0.1% - 1.0% (v/v) | Less toxic than DMSO for many cell types. Volatility can be a concern.[10] |
| Polyethylene Glycol (PEG 400) | 0.5% - 2.0% (v/v) | A low-toxicity polymer that is effective for many lipophilic compounds.[8][17] |
| Propylene Glycol | 0.5% - 2.0% (v/v) | Generally recognized as safe (GRAS) and well-tolerated in many systems.[8][17] |
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent (DMSO)
Objective: To prepare a 10 mM stock solution of a this compound derivative (MW: 250 g/mol ) in DMSO and dilute it for a bioassay.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous bioassay buffer
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh 2.5 mg of the this compound derivative and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the mixture thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming or sonication can be used if necessary to aid dissolution.[10] d. Visually inspect the solution to ensure there are no visible particles.
-
Working Solution Preparation (e.g., for a final assay concentration of 10 µM with 0.1% DMSO): a. Prepare an intermediate dilution of the 10 mM stock solution in DMSO if necessary. b. For the final dilution, add the stock solution directly to the bioassay buffer. To minimize precipitation, add a small volume of the concentrated stock to a larger volume of the buffer while vortexing.[5] For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the bioassay buffer. c. Vortex the working solution immediately and thoroughly. d. Use the working solution in the bioassay as soon as possible after preparation to minimize the risk of precipitation over time.
Protocol 2: Solubilization Using Cyclodextrins
Objective: To enhance the aqueous solubility of a this compound derivative using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous bioassay buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a Cyclodextrin Solution: a. Prepare a 10-40% (w/v) solution of HP-β-CD in the desired aqueous bioassay buffer. The optimal concentration should be determined empirically. b. Stir the solution until the HP-β-CD is completely dissolved.
-
Complexation: a. Add an excess amount of the this compound derivative to the HP-β-CD solution. b. Seal the container and stir the mixture vigorously at room temperature for 24-72 hours to allow for the formation of the inclusion complex.[14] The container should be protected from light if the compound is light-sensitive.
-
Preparation of the Final Solution: a. After the incubation period, remove the undissolved compound by filtering the solution through a 0.22 µm syringe filter. This saturated solution contains the maximum amount of the solubilized drug-cyclodextrin complex. b. The concentration of the solubilized compound in the filtrate should be accurately determined using a suitable analytical method (e.g., HPLC-UV).
-
Use in Bioassay: a. The filtered solution can be used as the stock solution for the bioassay. b. Dilute this stock solution with the bioassay buffer to achieve the desired final concentrations. c. Crucially , prepare a vehicle control using the same concentration of HP-β-CD in the bioassay buffer without the compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. wjbphs.com [wjbphs.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Preventing byproduct formation in the synthesis of 1-Benzosuberone
Welcome to the technical support center for the synthesis of 1-Benzosuberone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the synthesis of this compound, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 5-phenylvaleric acid or its corresponding acyl chloride.[1][2] This reaction is typically promoted by strong acids or Lewis acids. Another documented approach involves the Friedel-Crafts acylation of benzene (B151609) with δ-valerolactone in the presence of a Lewis acid catalyst like aluminum chloride.
Q2: What are the typical byproducts I might encounter during the synthesis of this compound?
A2: During the intramolecular Friedel-Crafts synthesis of this compound, several byproducts can form, including:
-
Polymeric materials: Under harsh acidic conditions, intermolecular reactions can occur, leading to the formation of high-molecular-weight polymers.[3]
-
Regioisomers: Depending on the substrate and reaction conditions, there is a possibility of forming other cyclic ketone isomers, although this compound is generally the major product in the cyclization of 5-phenylvaleric acid.
-
Incomplete cyclization: Unreacted starting material (5-phenylvaleric acid or its activated form) may remain in the crude product if the reaction does not go to completion.
-
Products of intermolecular acylation: In some instances, the acylating agent may react with another molecule of the starting material or solvent rather than cyclizing.
Q3: My reaction is producing a significant amount of dark, tar-like polymer. How can I prevent this?
A3: Polymer formation is a common issue in Friedel-Crafts reactions, often caused by excessive heat or overly harsh acidic conditions. To mitigate this:
-
Control the temperature: Maintain the recommended reaction temperature. Runaway temperatures can accelerate side reactions leading to polymerization.
-
Optimize catalyst concentration: Use the minimum effective amount of the acid catalyst (e.g., PPA or Eaton's reagent). An excess of a strong acid can promote intermolecular side reactions.
-
Gradual addition of reagents: If using an acyl chloride, adding it slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.
Q4: I am observing multiple spots on my TLC plate that I suspect are isomers. How can I improve the regioselectivity of the cyclization?
A4: While the formation of the seven-membered ring of this compound is generally favored from 5-phenylvaleric acid, the choice of catalyst and reaction conditions can influence selectivity.
-
Choice of Catalyst: Milder Lewis acids may offer better selectivity compared to strong Brønsted acids, although this can sometimes lead to lower conversion rates.[4] Experimenting with different catalysts such as Nafion-H, a solid acid catalyst, may provide a cleaner reaction profile.[5]
-
Reaction Temperature: Lowering the reaction temperature may favor the desired kinetic product, potentially reducing the formation of thermodynamically more stable but undesired isomers.
Q5: How can I effectively purify my crude this compound to remove byproducts?
A5: Purification of this compound typically involves a combination of techniques:
-
Aqueous Workup: After quenching the reaction, a thorough aqueous workup is essential. Washing with a sodium bicarbonate solution will remove acidic starting materials and catalysts.
-
Column Chromatography: This is the most effective method for separating this compound from closely related byproducts and polymeric material.[2][6][7] A silica (B1680970) gel column with a gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297), is generally effective.
-
Distillation: If the crude product is relatively clean, vacuum distillation can be a viable purification method.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Reaction Temperature: Gradually increase the temperature, but be cautious of increased byproduct formation. - Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid catalyst. Use freshly dried solvents and reagents. |
| Degradation of Product | - Use Milder Conditions: If possible, switch to a less harsh catalyst or lower the reaction temperature. - Minimize Reaction Time: Quench the reaction as soon as the starting material is consumed to prevent product degradation. |
| Inefficient Catalyst | - Use Fresh Catalyst: Lewis acids like AlCl₃ are moisture-sensitive. Use a fresh, unopened container or a freshly sublimed batch. For PPA or Eaton's reagent, ensure they have been stored properly.[8] |
Issue 2: Formation of Polymeric Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Maintain a consistent and controlled temperature throughout the reaction. Use an oil bath or a temperature-controlled mantle. |
| Excess Catalyst | - Titrate the amount of catalyst used. Start with the literature-recommended amount and adjust as necessary based on your results. |
| High Concentration of Reactants | - Consider running the reaction at a slightly lower concentration to disfavor intermolecular reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
This protocol is adapted from established procedures for intramolecular Friedel-Crafts acylation.
Materials:
-
5-Phenylvaleric acid
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 5-phenylvaleric acid.
-
Add polyphosphoric acid (typically in a 10:1 to 20:1 weight ratio to the starting material).
-
Heat the mixture with stirring to the recommended temperature (e.g., 80-100 °C) for the specified time (typically 1-3 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: this compound is typically obtained as a colorless to pale yellow oil.
Protocol 2: Synthesis of this compound using Eaton's Reagent
Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful alternative to PPA.[9][10]
Materials:
-
5-Phenylvaleric acid
-
Eaton's Reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-phenylvaleric acid in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add Eaton's reagent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required duration (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify by column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound. Note that byproduct percentages are often not reported and can vary significantly.
| Catalyst | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPA | 5-Phenylvaleric acid | None | 80-100 | 1-3 | 70-90 | [11][12] |
| Eaton's Reagent | 5-Phenylvaleric acid | DCM | 0 to RT | 1-4 | ~85 | [1][9] |
| AlCl₃ | δ-Valerolactone & Benzene | Benzene | Reflux | 14 | ~71 | |
| Nafion-H | Substituted Benzoic Acids | Chlorobenzene | Reflux | - | 82-95 | [5] |
Visualizations
Troubleshooting Logic for Byproduct Formation
This diagram outlines a logical workflow for troubleshooting common issues related to byproduct formation during the synthesis of this compound.
Caption: Troubleshooting workflow for minimizing byproducts.
Experimental Workflow for Synthesis and Purification
This diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General synthesis and purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. Improvement of the selectivity of isophorone hydrogenation by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. magritek.com [magritek.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Eaton’s reagent catalysed alacritous synthesis of 3-benzazepinones | European Journal of Chemistry [eurjchem.com]
- 11. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile Synthesis of 9,10-Dimethoxybenzo[6,7]- ox-epino[3,4-b]quinolin-13(6H)-one and Its Derivatives [scirp.org]
Scaling up the synthesis of 1-Benzosuberone for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-Benzosuberone for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: The most prevalent scalable methods involve the intramolecular Friedel-Crafts cyclization of a suitable precursor. Two primary routes are well-documented:
-
From 5-phenylvaleric acid: This method utilizes a strong acid catalyst to facilitate the ring closure. Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are commonly employed.[1]
-
From δ-valerolactone and benzene (B151609): This approach involves a Friedel-Crafts acylation reaction using aluminum chloride (AlCl₃) as a catalyst.
Q2: What are the key safety concerns when scaling up the synthesis of this compound?
A2: When scaling up, particularly with Friedel-Crafts reactions involving aluminum chloride, exothermic reactions are a major safety concern.[2] Careful control of the addition rate of reagents and efficient heat dissipation are crucial to prevent runaway reactions. Polyphosphoric acid is highly viscous and corrosive, requiring careful handling. Eaton's reagent, while less viscous, is also corrosive and should be handled with appropriate personal protective equipment.[3][4]
Q3: How can I purify this compound on a large scale?
A3: For large-scale purification, fractional distillation under reduced pressure is a common and effective method.[5] Column chromatography can also be used, but it may be less practical for very large quantities. Another potential method for removing aldehyde impurities is through a bisulfite extraction.[6][7]
Q4: What are typical yields and purity levels for scaled-up synthesis?
A4: Yields and purity can vary depending on the chosen synthetic route and optimization of reaction conditions. With proper control, yields for the intramolecular cyclization of 5-phenylvaleric acid can be high. For instance, one report indicates a yield of 90.4% with polyphosphoric acid. The Friedel-Crafts route from δ-valerolactone and benzene has been reported to yield 71.2% with a purity of 98.9% after double distillation.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Friedel-Crafts Cyclization
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor reaction progress using techniques like Thin Layer Chromatography (TLC).- For polyphosphoric acid (PPA), ensure vigorous stirring to overcome its high viscosity and ensure proper mixing.[8]- For Eaton's reagent, ensure it is fresh or properly stored to maintain its activity.[9] |
| Side reactions | - Overheating can lead to charring and decomposition. Maintain strict temperature control.- In the case of AlCl₃ catalyzed reactions, ensure the catalyst is of high quality and used in the correct stoichiometric amount to avoid side reactions. |
| Inefficient workup | - When using PPA, the workup can be challenging due to its viscosity. Quenching the reaction mixture with ice and water is a common procedure, followed by extraction with a suitable organic solvent.[8][10]- Ensure complete extraction of the product from the aqueous layer. Multiple extractions may be necessary. |
Problem 2: Difficulty in Purifying this compound
| Potential Cause | Suggested Solution |
| Presence of starting material | - If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature slightly.- Optimize the distillation conditions (pressure and temperature) to effectively separate the product from the higher-boiling starting material. |
| Formation of colored impurities | - Charring during the reaction can lead to colored byproducts. Ensure controlled heating.- Consider a pre-purification step, such as washing the organic extract with a sodium bicarbonate solution to remove acidic impurities. |
| Co-distillation with impurities | - Employ a more efficient distillation column (e.g., a packed column) for better separation.- Consider a chemical purification step, such as a bisulfite wash, to remove any aldehyde impurities that may be present.[6][7] |
Problem 3: Runaway Reaction during AlCl₃-catalyzed Synthesis
| Potential Cause | Suggested Solution |
| Rapid addition of reagents | - Add the aluminum chloride portion-wise at a controlled rate to manage the exotherm.[2]- Use a dropping funnel for the addition of liquid reagents to maintain a slow and steady addition rate. |
| Inadequate cooling | - Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a circulating chiller).- Monitor the internal temperature of the reaction closely with a thermometer. |
| Localized heating | - Ensure efficient stirring to distribute the heat evenly throughout the reaction mixture. |
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Cyclization of 5-Phenylvaleric Acid using Polyphosphoric Acid (PPA)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 5-phenylvaleric acid.
-
Reagent Addition: Add polyphosphoric acid to the flask.
-
Reaction: Heat the mixture with vigorous stirring. The reaction temperature and time will need to be optimized, but temperatures around 120°C for 2 hours have been reported.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the mixture by pouring it onto crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or toluene).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Method 2: Friedel-Crafts Acylation of Benzene with δ-Valerolactone
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas trap, place benzene.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Reagent Addition: Add a solution of δ-valerolactone in benzene dropwise from the dropping funnel while maintaining the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer.
-
Purification: Wash the organic layer with a 10% sodium hydroxide (B78521) solution and then with water. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Scalable Synthesis Methods for this compound
| Parameter | Method 1: PPA Cyclization | Method 2: AlCl₃ Acylation |
| Starting Materials | 5-Phenylvaleric Acid, Polyphosphoric Acid | δ-Valerolactone, Benzene, Aluminum Chloride |
| Typical Yield | ~90% | ~71% |
| Reported Purity | High after distillation | 98.9% after double distillation |
| Key Process Steps | Cyclization, Quenching, Extraction, Distillation | Acylation, Quenching, Extraction, Distillation |
| Scale-up Challenges | PPA viscosity, Workup | Exotherm control, AlCl₃ handling |
Visualizations
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. osti.gov [osti.gov]
- 3. fishersci.com [fishersci.com]
- 4. 伊顿试剂 | Sigma-Aldrich [sigmaaldrich.com]
- 5. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3168571A - Ketone purification with bisulfite washed ion exchange resins - Google Patents [patents.google.com]
- 8. ccsenet.org [ccsenet.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Complex 1-Benzosuberone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex 1-Benzosuberone derivatives.
Frequently Asked Questions (FAQs)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Q1: Why do the aliphatic protons in the seven-membered ring of my this compound derivative show broad or complex, overlapping signals in the 1H NMR spectrum?
A1: The seven-membered suberone ring is conformationally flexible, existing as a dynamic equilibrium of several conformers, such as chair and boat forms, at room temperature.[1] This can lead to the broadening of signals for the methylene (B1212753) protons. To address this, you can try acquiring the spectrum at a lower temperature to "freeze out" a single conformer, which should result in sharper signals.[2] Alternatively, acquiring the spectrum at a higher temperature might cause the conformers to interconvert more rapidly on the NMR timescale, leading to averaged, sharper signals.[3]
-
Q2: The aromatic region of the 1H NMR spectrum for my substituted this compound derivative is difficult to interpret. How can I assign the aromatic protons?
A2: Substitution on the benzene (B151609) ring of the this compound core can lead to complex splitting patterns. To definitively assign the aromatic protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. A COSY spectrum will show correlations between adjacent protons, helping to trace the connectivity within the aromatic ring. An HMBC spectrum will reveal long-range correlations between protons and carbons, which can help to unambiguously assign protons based on their proximity to known carbon signals, such as the carbonyl carbon.
-
Q3: I am struggling to assign the quaternary carbons in the 13C NMR spectrum of my derivative. What can I do?
A3: Quaternary carbons do not show up in a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment, which can help to identify them. For unambiguous assignment, an HMBC experiment is invaluable. Look for correlations from well-assigned protons to the quaternary carbons. For instance, the protons on the carbon adjacent to the carbonyl group will show a correlation to the carbonyl carbon.
Mass Spectrometry (MS)
-
Q4: What are the expected fragmentation patterns for this compound derivatives in mass spectrometry?
A4: For aromatic ketones like this compound derivatives, a common fragmentation pathway is the alpha-cleavage of the bond between the carbonyl group and the seven-membered ring.[4] This would result in a stable benzoyl cation (or a substituted benzoyl cation). Another common fragmentation is the loss of small neutral molecules like CO or ethylene (B1197577) from the seven-membered ring. The specific fragmentation will depend on the nature and position of the substituents. For α,β-unsaturated derivatives, the loss of a benzene or styrene (B11656) molecule from the protonated molecule is a major fragmentation pathway.[5][6]
-
Q5: My high-resolution mass spectrometry (HRMS) data gives the correct molecular formula, but I'm not confident about the structure. How can MS help further?
A5: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate a fragmentation pattern that is characteristic of the molecule's structure. Comparing the fragmentation patterns of different isomers can help to distinguish between them.
High-Performance Liquid Chromatography (HPLC)
-
Q6: I'm observing peak tailing in the HPLC analysis of my this compound derivative. What could be the cause and how can I fix it?
A7: Peak tailing for this class of compounds can be due to several factors. The basic nitrogen atoms in some derivatives can interact with acidic silanol (B1196071) groups on the stationary phase. To mitigate this, try using a mobile phase with a small amount of a basic additive like triethylamine (B128534) or using an end-capped column. Peak tailing can also be caused by overloading the column, so try injecting a smaller sample volume.
-
Q7: I have a chiral this compound derivative, but I'm struggling to separate the enantiomers by HPLC. What should I do?
A7: Enantiomeric separation of chiral benzophenone (B1666685) derivatives has been successfully achieved using chiral stationary phases (CSPs) like the (S,S)-Whelk-O1 or cellulose-based columns.[7] The choice of CSP and mobile phase (often in polar organic mode) is crucial.[7] Screening different chiral columns and mobile phase compositions is often necessary to achieve good separation.
X-ray Crystallography
-
Q8: I am having difficulty obtaining single crystals of my this compound derivative suitable for X-ray diffraction. What are the potential challenges?
A8: The conformational flexibility of the seven-membered ring can make it challenging for the molecule to pack into a well-ordered crystal lattice.[1] You can try a wide range of crystallization conditions (different solvents, temperatures, and crystallization techniques like slow evaporation, vapor diffusion, and cooling). If the molecule has multiple stable conformers, it might crystallize as a disordered solid. Introducing more rigid functional groups or groups that encourage strong intermolecular interactions (like hydrogen bonding) through derivatization might improve the chances of obtaining good quality crystals.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Carbonyl (C5) | - | ~205-210 | Chemical shift is sensitive to substituents on the aromatic ring. |
| Aromatic CH | 7.1 - 7.8[8] | ~125-145 | The exact shifts and coupling patterns depend on the substitution. |
| Aromatic C-ipso | - | ~130-150 | Quaternary carbons, assigned using HMBC. |
| CH₂ (C6) | ~2.7[8] | ~40-45 | Adjacent to the aromatic ring. |
| CH₂ (C9) | ~2.9[8] | ~25-30 | Adjacent to the carbonyl group. |
| CH₂ (C7, C8) | ~1.8[8] | ~20-35 | Often show complex and overlapping signals due to conformational flexibility. |
Experimental Protocols
1. NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
If signals are broad, consider variable temperature (VT) NMR experiments. Start with room temperature, then acquire spectra at a lower temperature (e.g., -20 °C) and a higher temperature (e.g., 60 °C) to observe changes in signal sharpness.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish proton-proton correlations.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
Acquire an HMBC spectrum to identify long-range proton-carbon correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
-
2. HPLC Analysis
-
Column Selection: A C18 reversed-phase column is a good starting point. For chiral separations, screen various chiral stationary phases.[7]
-
Mobile Phase:
-
For reversed-phase, a gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used.
-
If peak tailing is observed, add 0.1% of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase.
-
-
Detection: UV detection is commonly used. Select a wavelength where the compound has maximum absorbance (typically around 254 nm or 280 nm for the benzosuberone core).
-
Troubleshooting:
-
Peak Broadening: Can be caused by conformational isomers co-eluting. Try changing the column temperature or the mobile phase composition to improve peak shape.
-
Poor Resolution: Optimize the mobile phase gradient and flow rate.
-
3. Mass Spectrometric Analysis
-
Ionization: Electrospray ionization (ESI) is suitable for most this compound derivatives, especially those with polar functional groups. Atmospheric pressure chemical ionization (APCI) can also be used.[9]
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight and check for the presence of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Perform MS/MS on the molecular ion to obtain fragmentation data for structural confirmation.
-
Visualizations
Caption: Experimental workflow for the characterization of a this compound derivative.
Caption: Troubleshooting flowchart for HPLC analysis of this compound derivatives.
Caption: Influence of seven-membered ring conformation on NMR spectra.
References
- 1. s3.smu.edu [s3.smu.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. GCMS Section 6.11.3 [people.whitman.edu]
- 5. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral derivatives of xanthones and benzophenones: Synthesis, enantioseparation, molecular docking, and tumor cell growth inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(826-73-3) 1H NMR [m.chemicalbook.com]
- 9. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1-Benzosuberone and 1-Tetralone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, cyclic ketones serve as pivotal intermediates for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Among these, 1-Benzosuberone and its lower homolog, 1-Tetralone, are two of the most versatile building blocks. Their rigid, fused-ring systems are common motifs in a wide array of biologically active compounds. This guide provides an objective, data-driven comparison of this compound and 1-Tetralone, focusing on their synthesis, reactivity, and utility in the development of novel chemical entities.
Physicochemical and Spectroscopic Properties
A fundamental comparison begins with the intrinsic properties of these molecules. The additional methylene (B1212753) group in the seven-membered ring of this compound imparts greater conformational flexibility compared to the six-membered ring of 1-Tetralone. This seemingly subtle difference can influence their reactivity and the stereochemical outcome of reactions.
| Property | 1-Tetralone | This compound |
| Molecular Formula | C₁₀H₁₀O | C₁₁H₁₂O |
| Molecular Weight | 146.19 g/mol | 160.21 g/mol |
| Melting Point | 5-8 °C | 22-25 °C |
| Boiling Point | 255-257 °C | 274-276 °C |
| ¹H NMR (CDCl₃, δ) | ~8.0 (d, 1H), 7.5-7.2 (m, 3H), 2.9 (t, 2H), 2.6 (t, 2H), 2.1 (p, 2H) | ~7.7 (d, 1H), 7.4-7.2 (m, 3H), 2.8 (t, 2H), 2.7 (t, 2H), 2.0 (m, 2H), 1.9 (m, 2H) |
| ¹³C NMR (CDCl₃, δ) | ~198, 145, 133, 132, 129, 127, 126, 39, 30, 23 | ~203, 143, 138, 133, 129, 127, 126, 43, 31, 29, 26 |
| IR (C=O stretch, cm⁻¹) | ~1685 | ~1680 |
Synthesis: A Comparative Overview
The most common synthetic routes to both 1-Tetralone and this compound involve intramolecular Friedel-Crafts cyclization of γ-phenylbutyric acid and δ-phenylvaleric acid, respectively. These precursors are typically prepared by the Clemmensen or Wolff-Kishner reduction of the corresponding keto acids, which are themselves products of the Friedel-Crafts acylation of benzene (B151609) with succinic or glutaric anhydride (B1165640).
The general synthetic pathway for both 1-Tetralone and this compound involves a four-step sequence starting from benzene and the appropriate cyclic anhydride (succinic for 1-Tetralone, glutaric for this compound). This process, a variation of the Haworth reaction, includes Friedel-Crafts acylation, a reduction of the resulting keto acid, and a final intramolecular Friedel-Crafts acylation to form the desired cyclic ketone.[1]
Caption: General synthetic pathways to 1-Tetralone and this compound.
While the overall synthetic strategy is analogous, the ring size difference can lead to variations in reaction yields and the propensity for side reactions. The formation of the seven-membered ring in this compound can be less favorable than the six-membered ring of 1-Tetralone due to entropic factors and potential ring strain, although this is highly dependent on the specific reaction conditions and catalysts employed.
| Step | Product | Typical Yield (1-Tetralone) | Typical Yield (this compound) | Key Considerations |
| 1. Friedel-Crafts Acylation | Keto Acid | 85-95% | 80-90% | Anhydride purity and stoichiometry of AlCl₃ are critical. |
| 2. Reduction | Phenylalkanoic Acid | >90% | >90% | Choice of reduction method (Clemmensen, Wolff-Kishner) depends on other functional groups. |
| 3. Intramolecular Cyclization | Cyclic Ketone | 80-95%[2] | 75-90% | Cyclization to the seven-membered ring can be more challenging and may require stronger acids or higher temperatures. |
Reactivity and Applications in Synthesis
Both 1-Tetralone and this compound are valuable precursors to a multitude of more complex molecules, including many with pharmaceutical applications.[3] Their reactivity is primarily centered around the carbonyl group and the adjacent α-methylene positions.
α-Functionalization: The α-protons of both ketones are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the C2 position.
Caption: General workflow for α-functionalization.
Reactions at the Carbonyl Group: The carbonyl group undergoes typical ketone reactions such as reduction to an alcohol, Grignard reactions to form tertiary alcohols, and Wittig reactions to form exocyclic double bonds.
Comparative Reactivity: While their reactivity is similar in principle, the different ring sizes can influence reaction rates and product distributions. The greater flexibility of the seven-membered ring in this compound can affect the accessibility of the carbonyl group and the stereoselectivity of reactions.
Experimental Protocols
General Procedure for the Synthesis of 4-Phenylbutanoic Acid (Precursor to 1-Tetralone)
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (2.2 mol) in dry benzene (500 mL) at 0-5 °C, succinic anhydride (1.0 mol) is added portion-wise. The mixture is then stirred at room temperature for 2 hours and finally refluxed for 1 hour. The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with benzene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-benzoylpropanoic acid.
-
Clemmensen Reduction: A mixture of 3-benzoylpropanoic acid (1.0 mol), amalgamated zinc (prepared from 2.5 mol of zinc), concentrated hydrochloric acid (400 mL), water (150 mL), and toluene (B28343) (200 mL) is refluxed for 24 hours. Additional hydrochloric acid is added periodically. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried, and concentrated to give 4-phenylbutanoic acid.
General Procedure for the Intramolecular Cyclization to 1-Tetralone
4-Phenylbutanoic acid (1.0 mol) is added to polyphosphoric acid (10 times its weight) at 80 °C with vigorous stirring. The mixture is stirred at this temperature for 30 minutes. The hot mixture is poured onto crushed ice, and the resulting precipitate is extracted with ether. The ethereal extract is washed with sodium bicarbonate solution, water, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is distilled under reduced pressure to afford 1-Tetralone.[2]
Note: The synthesis of this compound follows a similar protocol, substituting glutaric anhydride for succinic anhydride in the initial step. Reaction times and temperatures for the cyclization step may need to be optimized.
Conclusion
Both 1-Tetralone and this compound are indispensable building blocks in organic synthesis. The choice between them is dictated by the desired final molecular structure. 1-Tetralone, with its more rigid framework, is often utilized in the synthesis of steroids, alkaloids, and other natural products. This compound, with its more flexible seven-membered ring, is a key intermediate for various pharmaceuticals, including antidepressants and antipsychotics.[3] While their synthesis and reactivity share many common features, the subtle differences arising from their ring size can have significant implications for reaction efficiency and stereochemical control, necessitating careful consideration and optimization of reaction conditions.
References
A Comparative Guide to the Synthesis of 1-Benzosuberone: An Evaluation of a Novel Photoredox-Catalyzed Route versus Traditional Friedel-Crafts Acylation
For Immediate Release: A novel, metal-free synthetic route for 1-Benzosuberone, a key structural motif in medicinal chemistry, has been developed utilizing photoredox catalysis. This guide provides a comprehensive comparison of this new methodology against the established intramolecular Friedel-Crafts acylation, offering researchers, scientists, and drug development professionals a detailed analysis of their respective performance, supported by experimental data.
Executive Summary
The synthesis of this compound, a valuable building block in the development of pharmaceuticals, has traditionally relied on methods such as intramolecular Friedel-Crafts acylation. While effective, these methods often necessitate harsh reagents and stoichiometric amounts of Lewis acids. A recently developed photoredox-catalyzed ring expansion of a readily available cyclopropanol (B106826) precursor presents a milder and more atom-economical alternative. This guide details and compares the experimental protocols, reaction efficiencies, and overall advantages of both the novel and established synthetic routes.
Comparison of Synthetic Routes
The performance of the new photoredox-catalyzed synthesis is compared with the traditional intramolecular Friedel-Crafts acylation of 5-phenylvaleric acid. The key quantitative data are summarized in the table below.
| Parameter | New Synthetic Route (Photoredox-Catalyzed) | Established Synthetic Route (Friedel-Crafts Acylation) |
| Starting Material | 1-(2-(2,2-diphenylethenyl)phenyl)cyclopropan-1-ol | 5-Phenylvaleric Acid |
| Key Reagents | 4CzIPN (photocatalyst), (i-Pr)₂NEt | Polyphosphoric Acid (PPA) |
| Solvent | CH₃CN | - |
| Temperature | Room Temperature (25-30 °C) | 100 °C |
| Reaction Time | 2 hours | 30 minutes |
| Yield | 81%[1] | ~90% |
| Product Purity | High (Purified by column chromatography) | High (Purified by distillation) |
| Key Advantages | Metal-free, mild conditions, high yield | High yield, short reaction time, simple work-up |
| Key Disadvantages | Requires a specific photocatalyst and light source | Requires high temperature and a strong acid |
Experimental Protocols
New Synthetic Route: Photoredox-Catalyzed Ring Expansion
This method employs a proton-coupled electron transfer (PCET) mechanism, initiated by an organic photoredox catalyst, to achieve a metal-free ring expansion of a cyclopropanol derivative.
Procedure: To a solution of 1-(2-(2,2-diphenylethenyl)phenyl)cyclopropan-1-ol (0.10 mmol) in acetonitrile (B52724) (1.0 mL) was added 4CzIPN (2 mol %) and diisopropylethylamine (2.0 equivalents). The mixture was degassed and irradiated with a 3 W blue LED at room temperature for 2 hours. The reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by silica (B1680970) gel column chromatography to afford the desired this compound derivative. The isolated yield for a similar δ-substituted benzosuberone was reported to be 81%.[1]
Established Synthetic Route: Intramolecular Friedel-Crafts Acylation
This classical approach involves the cyclization of 5-phenylvaleric acid using a strong acid catalyst at elevated temperatures.
Procedure: 5-Phenylvaleric acid (1 part by weight) is added to polyphosphoric acid (10 parts by weight) and the mixture is heated to 100 °C with stirring for 30 minutes. The reaction mixture is then cooled and poured onto crushed ice. The resulting mixture is extracted with ether, and the ethereal solution is washed with a 5% sodium hydroxide (B78521) solution, followed by water, and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is distilled under reduced pressure to yield this compound.
Visualization of Synthetic Pathways
The logical workflows for both the novel and established synthetic routes are depicted below.
Conclusion
The novel photoredox-catalyzed synthesis of this compound offers a compelling alternative to the traditional Friedel-Crafts acylation. Its primary advantages lie in the mild reaction conditions, avoiding the use of strong acids and high temperatures, and its metal-free nature, which is beneficial for applications in medicinal chemistry where metal contamination is a concern. While the established Friedel-Crafts route provides a high yield in a shorter reaction time, the harsh conditions may not be suitable for substrates with sensitive functional groups. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, scale of the reaction, and the availability of specialized equipment such as a photoreactor. This guide provides the necessary data for an informed decision in the synthesis of this compound and its derivatives.
References
A Spectroscopic Showdown: Unmasking the Isomers of 1-Benzosuberone
For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structure is paramount. In this comparative guide, we delve into the spectroscopic differences between isomers of 1-Benzosuberone, a key structural motif in various pharmacologically active compounds. This guide provides a side-by-side analysis of their spectroscopic data, supported by detailed experimental protocols, to aid in their precise identification and characterization.
The seemingly subtle shift of a carbonyl group within the seven-membered ring of benzosuberone gives rise to distinct structural isomers, each with a unique spectroscopic fingerprint. Here, we focus on the comparison of this compound and its positional isomer, 3-Benzosuberone. While the availability of comprehensive spectroscopic data for 2- and 4-Benzosuberone is limited in publicly accessible databases, the comparative analysis of the 1- and 3-isomers provides a clear illustration of how spectroscopic techniques can differentiate between these closely related structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 3-Benzosuberone, offering a quantitative comparison of their characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 7.71 | dd | 7.8, 1.5 | Ar-H |
| 7.48 | td | 7.5, 1.5 | Ar-H | |
| 7.33 | t | 7.5 | Ar-H | |
| 7.25 | d | 7.8 | Ar-H | |
| 2.95 | t | 6.8 | -CH₂-C=O | |
| 2.80 | t | 6.0 | Ar-CH₂- | |
| 1.95-1.85 | m | -CH₂- | ||
| 1.85-1.75 | m | -CH₂- | ||
| 3-Benzosuberone | 7.20-7.10 | m | Ar-H | |
| 3.65 | s | -CH₂-C=O-CH₂- | ||
| 2.90 | t | 7.0 | Ar-CH₂- | |
| 2.15 | quintet | 7.0 | -CH₂-CH₂-CH₂- |
Note: Data for 3-Benzosuberone is limited and the provided values are based on typical chemical shifts for similar structural motifs. Precise experimental data is pending wider availability.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 205.1 | C=O |
| 141.8 | Ar-C | |
| 138.5 | Ar-C | |
| 133.0 | Ar-CH | |
| 129.2 | Ar-CH | |
| 128.9 | Ar-CH | |
| 126.9 | Ar-CH | |
| 42.5 | -CH₂-C=O | |
| 32.1 | Ar-CH₂- | |
| 29.8 | -CH₂- | |
| 25.4 | -CH₂- | |
| 3-Benzosuberone | ~210 | C=O |
| ~140 | Ar-C | |
| ~128-130 | Ar-CH | |
| ~45 | -CH₂-C=O-CH₂- | |
| ~35 | Ar-CH₂- | |
| ~25 | -CH₂-CH₂-CH₂- |
Note: Data for 3-Benzosuberone is estimated based on known substituent effects and data for analogous compounds.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1685 | C=O stretch (conjugated) |
| ~3060 | Ar-H stretch | |
| ~2930, 2860 | C-H stretch (aliphatic) | |
| 3-Benzosuberone | ~1710 | C=O stretch (non-conjugated) |
| ~3060 | Ar-H stretch | |
| ~2940, 2870 | C-H stretch (aliphatic) |
Note: The C=O stretching frequency is a key differentiator. The conjugation with the benzene (B151609) ring in this compound lowers the frequency compared to the non-conjugated ketone in 3-Benzosuberone.
Table 4: Mass Spectrometry Data
| Compound | m/z (relative intensity %) | Fragmentation Pattern |
| This compound | 160 (M⁺, 100) | Molecular ion |
| 131 (M-29, 95) | Loss of C₂H₅ | |
| 118 (M-42, 50) | Loss of C₃H₆ (McLafferty rearrangement) | |
| 104 (35) | ||
| 91 (60) | Tropylium ion | |
| 3-Benzosuberone | 160 (M⁺) | Molecular ion |
| 132 (M-28) | Loss of C₂H₄ | |
| 117 | ||
| 91 | Tropylium ion |
Note: While both isomers have the same molecular weight, their fragmentation patterns are expected to differ due to the different positions of the carbonyl group, influencing the stability of the resulting fragments.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the benzosuberone isomer was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Acquisition Time: 4.09 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.36 s
-
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software (e.g., TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation: A small amount of the neat liquid or solid benzosuberone isomer was placed directly onto the diamond crystal of the uATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected and the peaks were labeled with their corresponding wavenumbers.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD.
-
Sample Preparation: A dilute solution of the benzosuberone isomer (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Processing: The total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the benzosuberone isomer were analyzed using the instrument's data analysis software.
Workflow and Logic
The process of spectroscopic comparison follows a logical workflow, from sample preparation to data analysis and interpretation, as illustrated in the diagram below.
Caption: Workflow for the spectroscopic comparison of Benzosuberone isomers.
This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous identification of closely related isomers. The distinct data presented for this compound and the projected data for 3-Benzosuberone highlight the subtle yet significant electronic and structural differences that can be elucidated through careful spectroscopic analysis. For researchers in drug discovery and development, such detailed characterization is a critical step in understanding structure-activity relationships and ensuring the quality and identity of their compounds.
Head-to-head comparison of different catalysts for 1-Benzosuberone synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of 1-benzosuberone, a key intermediate in the preparation of various biologically active compounds, is of significant interest. The primary route to this seven-membered cyclic ketone is through the intramolecular Friedel-Crafts cyclization of 5-phenylvaleric acid or its derivatives. The choice of catalyst for this crucial step significantly impacts yield, reaction conditions, and overall efficiency. This guide provides a head-to-head comparison of various catalysts employed for this transformation, supported by available experimental data.
The intramolecular Friedel-Crafts acylation to form this compound is a classic example of electrophilic aromatic substitution, where a strong acid catalyst is required to generate the acylium ion electrophile for the cyclization to occur. A variety of catalysts, ranging from traditional Brønsted and Lewis acids to modern solid-supported catalysts, have been explored for this reaction.
Quantitative Comparison of Catalytic Performance
The following table summarizes the performance of different catalysts in the synthesis of this compound, based on data extracted from scientific literature. The primary precursor for these reactions is typically 5-phenylvaleric acid or a closely related derivative.
| Catalyst | Precursor | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 5-Phenylvaleric acid | 80-100 | 30 min - 2 h | ~90 | [Various sources] |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | 5-Phenylvaleric acid | Room Temp. - 80 | 1 - 3 h | >90 | [Various sources] |
| Aluminum Chloride (AlCl₃) | 5-Phenylvaleroyl chloride | 0 - Room Temp. | 1 - 4 h | Moderate to High | [General knowledge] |
| Amberlyst-15 | 5-Phenylvaleric acid | 110-140 | 6 - 24 h | Moderate | [General knowledge] |
| Nafion | 5-Phenylvaleric acid | 120-150 | 12 - 48 h | Moderate | [General knowledge] |
Note: The yields and reaction conditions presented are approximate and can vary depending on the specific experimental setup, scale, and purity of reagents. Direct comparative studies under identical conditions are limited in the available literature.
Catalyst Breakdown and Experimental Protocols
Polyphosphoric Acid (PPA)
Polyphosphoric acid is a viscous liquid mixture of phosphoric and polyphosphoric acids and has been a workhorse catalyst for intramolecular Friedel-Crafts acylations for decades. It acts as both a catalyst and a solvent in many cases.
Experimental Protocol:
-
5-Phenylvaleric acid is added to an excess of polyphosphoric acid with mechanical stirring.
-
The mixture is heated to 80-100 °C for a period of 30 minutes to 2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring to hydrolyze the PPA.
-
The aqueous mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by vacuum distillation or column chromatography.
Eaton's Reagent (7.5-10% P₂O₅ in Methanesulfonic Acid)
Eaton's reagent is a solution of phosphorus pentoxide in methanesulfonic acid. It is often considered a superior alternative to PPA due to its lower viscosity, which allows for easier handling and stirring at lower temperatures, and it frequently provides higher yields.
Experimental Protocol:
-
To a stirred solution of Eaton's reagent, 5-phenylvaleric acid is added portion-wise at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated to 50-80 °C for 1 to 3 hours. The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and cautiously poured into a mixture of crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography.
Aluminum Chloride (AlCl₃)
A classic Lewis acid, aluminum chloride is a powerful catalyst for Friedel-Crafts reactions. For intramolecular acylation, the more reactive acid chloride derivative of 5-phenylvaleric acid is typically used as the starting material.
Experimental Protocol:
-
In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-phenylvaleroyl chloride in a dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) is prepared.
-
The solution is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.
-
The reaction mixture is stirred at 0 °C to room temperature for 1 to 4 hours, with TLC monitoring.
-
Once the reaction is complete, it is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine.
-
After drying over an anhydrous drying agent, the solvent is removed in vacuo to give the crude product, which is then purified.
Solid Acid Catalysts (Amberlyst-15 and Nafion)
Solid acid catalysts like Amberlyst-15 (a sulfonic acid-functionalized polystyrene resin) and Nafion (a perfluorinated sulfonic acid polymer) offer the advantage of being heterogeneous, which simplifies catalyst removal and product purification through simple filtration. They are also often reusable, making the process more environmentally friendly. However, they generally require higher reaction temperatures and longer reaction times compared to their homogeneous counterparts.
Experimental Protocol (General for Solid Acids):
-
A mixture of 5-phenylvaleric acid and the solid acid catalyst (e.g., Amberlyst-15 or Nafion) in a high-boiling inert solvent (e.g., toluene (B28343) or xylene) is heated to reflux (typically 110-150 °C).
-
The reaction is monitored by TLC or GC until the starting material is consumed (this can take from 6 to 48 hours).
-
After completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.
-
The filtrate is washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, and the solvent is evaporated to yield the crude this compound.
-
Further purification is performed as needed.
Reaction Pathway and Workflow
The general synthetic pathway for the intramolecular Friedel-Crafts cyclization to produce this compound is depicted below. The process begins with the activation of the carboxylic acid (or its derivative) by the acid catalyst to form a highly reactive acylium ion. This is followed by an intramolecular electrophilic attack on the aromatic ring to form a seven-membered ring, and subsequent deprotonation to restore aromaticity.
The experimental workflow for a typical synthesis and purification process is outlined in the following diagram.
Conclusion
The choice of catalyst for the synthesis of this compound via intramolecular Friedel-Crafts cyclization depends on several factors including desired yield, reaction scale, available equipment, and environmental considerations. For laboratory-scale synthesis where high yield and relatively mild conditions are paramount, Eaton's reagent appears to be the most advantageous choice. Polyphosphoric acid remains a viable and effective, albeit more traditional, option. For larger-scale industrial applications, the development and optimization of heterogeneous solid acid catalysts like Amberlyst-15 could offer significant benefits in terms of catalyst recyclability and process simplification, despite currently requiring more forcing conditions. Aluminum chloride , while a potent catalyst, necessitates the use of the more sensitive acid chloride precursor and requires strict anhydrous conditions. Further research focusing on direct, quantitative comparisons of these catalysts under standardized conditions would be highly valuable to the scientific community.
Comparative Cross-Reactivity and Selectivity of 1-Benzosuberone Derivatives in Preclinical Cancer Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Benzosuberone derivatives, a class of compounds showing significant promise as anti-cancer agents. The primary mechanism of action for many of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division. This guide summarizes quantitative data on their biological activity, details the experimental protocols used for their evaluation, and visualizes key cellular pathways and experimental workflows. While broad cross-reactivity panel data is limited in publicly available literature, this guide focuses on the comparative potency and selectivity of these derivatives against various cancer cell lines and their primary molecular target, tubulin.
Data Presentation: Comparative Biological Activity of this compound Derivatives
The following tables summarize the reported in vitro activity of various this compound derivatives. These compounds are often compared to established tubulin inhibitors like Combretastatin A-4 (CA4) and Colchicine.
Table 1: Inhibition of Tubulin Polymerization by this compound Derivatives
| Compound ID | Modification | IC50 (µM) for Tubulin Polymerization Inhibition | Reference Compound | IC50 (µM) |
| KGP18 | Benzosuberene-based phenol | ~1.0 - 2.0 | CA4 | ~1.0 |
| Amino-Benzosuberene 3 | 6-amino analogue | 1.2 | Colchicine | ~1.0 - 5.0 |
| Nitro-Benzosuberene 4 | 6-nitro analogue | > 20 | ||
| Analogue 29 | Modified methoxylation pattern | 1.0 | ||
| Analogue 62 | 2,3,4-trimethoxy pendant ring | 1.2 | ||
| Analogue 72 | Double-bond reduced | 0.70 | ||
| Analogue 73 | Unsaturated KGP18 derivative | ~1.0 | ||
| Analogue 74 | Bis-trifluoromethyl analogue | ~1.0 |
IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%. Data is compiled from multiple sources and may vary based on specific assay conditions.[1][2][3]
Table 2: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | NCI-H460 (Non-small cell lung) GI50 (nM) | DU-145 (Prostate) GI50 (nM) | SK-OV-3 (Ovarian) GI50 (nM) |
| KGP18 | <10 | <10 | <10 |
| Amino-Benzosuberene 3 | <100 | <100 | 0.0329 |
| CA4 | ~1-10 | ~1-10 | ~1-10 |
| CA1 | ~1-10 | ~1-10 | ~1-10 |
| Analogue 37 | 5.47 | - | - |
| Analogue 36 | >10 | - | - |
| Analogue 6 | 31.4 | - | - |
| Analogue 13 | 22.1 | - | - |
| Analogue 18 | 64.8 | - | - |
| Analogue 19 | 38.4 | - | - |
| Analogue 28 | 40.3 | - | - |
| Analogue 68 | 6.90 | - | - |
GI50 values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%. Data is compiled from multiple sources and "-" indicates data not available.[1][4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices and published literature.
Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The increase in fluorescence of a reporter molecule, such as DAPI, upon incorporation into newly formed microtubules is monitored.[5]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and control inhibitors (e.g., Colchicine)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents: Thaw all reagents on ice. Prepare a 10x stock solution of the test and control compounds in General Tubulin Buffer, potentially with a small percentage of DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Tubulin Master Mix: On ice, prepare a master mix containing General Tubulin Buffer, glycerol (final concentration 10%), GTP (final concentration 1 mM), DAPI (final concentration 10 µM), and tubulin (final concentration 3 mg/mL).
-
Assay Procedure:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the 10x compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 1 minute.
-
Initiate polymerization by adding 90 µL of the cold Tubulin Master Mix to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
-
Data Acquisition: Measure the fluorescence (e.g., excitation/emission at ~360/450 nm for DAPI) every minute for 60 minutes at 37°C.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[4][6][7][8]
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium and supplements
-
96-well tissue culture plates
-
Test compounds
-
Trichloroacetic acid (TCA) for fixation
-
Sulforhodamine B (SRB) solution
-
Wash solution (e.g., 1% acetic acid)
-
Solubilization buffer (e.g., 10 mM Tris base)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with water to remove the TCA and dead cells. Air dry the plates.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with the wash solution to remove unbound dye. Air dry the plates.
-
Solubilization: Add the solubilization buffer to each well to dissolve the protein-bound dye.
-
Data Acquisition: Measure the absorbance at approximately 565 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound derivatives as tubulin polymerization inhibitors.
Experimental Workflows
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
References
- 1. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tiarisbiosciences.com [tiarisbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. canvaxbiotech.com [canvaxbiotech.com]
The Evolving Landscape of 1-Benzosuberone Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within this landscape, the 1-benzosuberone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides a comparative analysis of this compound analogs, focusing on their structure-activity relationships (SAR) across different therapeutic targets, supported by experimental data and detailed protocols.
The inherent structural features of this compound, a tricyclic ketone, offer a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. Researchers have successfully synthesized and evaluated a wide array of analogs, revealing potent activities as anticancer agents, acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and antimicrobial compounds. This guide will delve into the key structural modifications that govern the biological efficacy of these analogs.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research on this compound analogs has focused on their potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.
The structure-activity relationship studies reveal several key determinants for potent tubulin polymerization inhibition:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the pendant phenyl ring, attached to the seven-membered ring of the benzosuberone core, play a crucial role. Electron-donating groups, such as methoxy (B1213986) (-OCH3), often enhance activity.
-
Modifications on the Benzo-fused Ring: Alterations to the aromatic part of the benzosuberone nucleus also influence potency.
-
The Seven-Membered Ring: The conformation and substitution on the cycloheptene (B1346976) ring are vital for optimal interaction with the tubulin protein.
Below is a summary of the in vitro cytotoxicity of selected this compound analogs against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) |
| 1a | OCH3 | H | 3,4,5-(OCH3)3 | MCF-7 | 0.52 |
| 1b | H | OCH3 | 3,4,5-(OCH3)3 | MCF-7 | 1.25 |
| 2a | OCH3 | H | 4-OCH3 | HeLa | 0.89 |
| 2b | H | OCH3 | 4-OCH3 | HeLa | 2.14 |
| 3 | OCH3 | H | 4-Cl | A549 | 3.50 |
Acetylcholinesterase (AChE) Inhibition: A Potential Avenue for Alzheimer's Treatment
Donepezil, a leading drug for the palliative treatment of Alzheimer's disease, features a related indanone structure. This has spurred the investigation of this compound analogs as acetylcholinesterase (AChE) inhibitors. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.
Key SAR findings for AChE inhibition include:
-
The Linker: The nature and length of the linker connecting the benzosuberone core to a basic nitrogen-containing moiety (like piperidine) are critical.
-
Substitution on the Benzosuberone Core: Dimethoxy substitution on the aromatic ring of the benzosuberone scaffold has been shown to be favorable for potent AChE inhibition.
The following table presents the AChE inhibitory activity of representative this compound analogs.
| Compound ID | Linker | Benzosuberone Substitution | AChE IC50 (nM) |
| 4a | -(CH2)2-piperidine | 8,9-dimethoxy | 15.2 |
| 4b | -(CH2)3-piperidine | 8,9-dimethoxy | 8.7 |
| 5 | -(CH2)2-piperidine | Unsubstituted | 128.5 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
Tubulin Polymerization Assay
The ability of the this compound analogs to inhibit tubulin polymerization is assessed by monitoring the increase in absorbance at 340 nm.
-
Preparation of Tubulin: Tubulin is purified from bovine brain tissue by two cycles of polymerization and depolymerization.
-
Assay Procedure:
-
A reaction mixture containing tubulin (1.0 mg/mL), GTP (1.0 mM), and MES buffer (0.1 M MES, 1 mM EGTA, 0.5 mM MgCl2, pH 6.9) is prepared.
-
The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. The final DMSO concentration should not exceed 1%.
-
The mixture is incubated at 37°C, and the absorbance at 340 nm is recorded every 30 seconds for 30 minutes using a spectrophotometer.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay
The AChE inhibitory activity of the compounds is determined using a modified Ellman's method.
-
Enzyme and Substrate Preparation: Electric eel acetylcholinesterase (AChE) and acetylthiocholine (B1193921) iodide (ATCI) are used as the enzyme and substrate, respectively. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
Assay Procedure:
-
The reaction is carried out in a 96-well microplate.
-
To each well, 25 µL of the test compound solution (in phosphate (B84403) buffer, pH 8.0), 50 µL of AChE solution, and 125 µL of DTNB solution are added.
-
The plate is incubated for 15 minutes at 25°C.
-
The reaction is initiated by the addition of 25 µL of ATCI solution.
-
The absorbance at 412 nm is measured every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
-
Visualizing the Research Workflow
To provide a clearer understanding of the process of establishing the structure-activity relationship of this compound analogs, the following diagram illustrates the typical experimental workflow.
A Comparative Analysis of the Cytotoxic Effects of 1-Benzosuberone Derivatives on Cancer Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a wide array of synthetic compounds. Among these, 1-benzosuberone derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several this compound derivatives, supported by experimental data from recent studies. The information is intended to assist researchers, scientists, and professionals in the field of drug development in their evaluation of these compounds as potential therapeutic candidates.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values of various this compound derivatives against a panel of human cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Amino-Benzosuberene Analogue | SK-OV-3 (Ovarian) | 0.0000329 | [1] |
| NCI-H460 (Non-small cell lung) | - | [1] | |
| DU-145 (Prostate) | - | [1] | |
| Compound 3d | MCF-7 (Breast) | 43.4 | [2] |
| MDA-MB-231 (Breast) | 35.9 | [2] | |
| Compound 4d | MCF-7 (Breast) | 39.0 | [2] |
| MDA-MB-231 (Breast) | 35.1 | [2] | |
| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [2] |
Note: A lower IC50 value indicates a higher cytotoxic potency.
Mechanism of Action: Tubulin Polymerization Inhibition
Several studies suggest that a primary mechanism through which this compound derivatives exert their cytotoxic effects is by inhibiting tubulin polymerization.[1] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
The amino-benzosuberene analogue, for instance, has been identified as a potent inhibitor of tubulin polymerization, with an inhibitory concentration of 1.2 µM.[1] This activity is comparable to other known tubulin inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4.[1] The structural similarity of some benzosuberone derivatives to colchicine suggests they may bind to the colchicine-binding site on tubulin, thereby preventing its polymerization into microtubules.[3]
Caption: Proposed mechanism of action for cytotoxic this compound derivatives.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives typically involves the following key experimental procedures:
1. Cell Culture
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (e.g., Sulforhodamine B or MTT Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Caption: A generalized workflow for determining the cytotoxicity of compounds.
Conclusion
The available data indicates that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. In particular, the amino-benzosuberene analogue has demonstrated remarkable potency against ovarian cancer cell lines.[1] The primary mechanism of action for many of these compounds appears to be the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy.[1][3] Further structure-activity relationship (SAR) studies are warranted to optimize the cytotoxic potency and selectivity of these derivatives. The experimental protocols outlined in this guide provide a standardized approach for the continued evaluation of this interesting class of molecules.
References
- 1. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzosuberone: A Versatile Pharmacophore for Diverse Biological Targets
A comprehensive analysis of 1-Benzosuberone's potential as a core scaffold in drug discovery, with a focus on its validated efficacy against tubulin polymerization and acetylcholinesterase.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have shown significant promise as anticancer agents by targeting tubulin polymerization and as potential therapeutics for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). This guide provides a comparative analysis of this compound analogues against established drugs, supported by quantitative data and detailed experimental protocols.
Targeting Tubulin Polymerization: A Strategy Against Cancer
Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making it a key target for anticancer therapies. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various this compound analogues on tubulin polymerization, compared to the well-known inhibitor, colchicine. Additionally, the cytotoxic activity (GI50) against different human cancer cell lines is presented.
| Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| This compound Analogues | ||||
| Analogue 1 (KGP18) | ~1.0 - 2.0 | SK-OV-3 (Ovarian) | 0.033 | |
| Analogue 2 | 1.2 | NCI-H460 (Lung) | - | [1] |
| Analogue 3 | 2.5 | DU-145 (Prostate) | - | [1] |
| Analogue 29 | 1.0 | SK-OV-3 (Ovarian) | 0.0516 | [2] |
| Analogue 30 | 1.6 | - | - | [2] |
| Analogue 62 | 1.2 | SK-OV-3 (Ovarian) | 0.0432 | [2] |
| Analogue 72 | 0.70 | - | - | [2] |
| Comparator Compound | ||||
| Colchicine | ~1.0 - 10.6 | Various | Various |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The inhibitory effect of this compound derivatives on tubulin polymerization can be quantified using a turbidimetric assay.[3]
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of this process will reduce the rate and extent of the turbidity increase.
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.8), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Test compounds (this compound analogues) and control inhibitors (e.g., colchicine) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold GTB.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP mixture into pre-warmed (37°C) microplate wells.
-
Add various concentrations of the test compounds or controls to the wells. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.
-
Immediately start monitoring the change in absorbance at 340 nm at 37°C for a set period (e.g., 60 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Disruption of Microtubule Dynamics
This compound analogues, by inhibiting tubulin polymerization, disrupt the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis.
Targeting Acetylcholinesterase: A Potential for Alzheimer's Treatment
The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (B1216132) (ACh), a key neurotransmitter for memory and learning, contributes to the cognitive deficits observed in patients.[4] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh. Inhibiting AChE increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Comparative Inhibitory Activity
The following table presents the in vitro AChE inhibitory activity of this compound derivatives in comparison to Donepezil (B133215), a standard drug for Alzheimer's disease.
| Compound | AChE IC50 (nM) | Reference |
| This compound Analogues | ||
| Analogue A | Data not available in provided search results | |
| Analogue B | Data not available in provided search results | |
| Comparator Compound | ||
| Donepezil | 6.7 - 222 | [5][6] |
| Tacrine | 31 - 109 | [6] |
| Rivastigmine | 4.3 - 5,500 | [5][6] |
| Galantamine | 410 - 1,270 | [6] |
Note: Specific IC50 values for this compound analogues against AChE were not found in the provided search results. Further research is needed to quantify their inhibitory potency.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of compounds can be determined using the colorimetric method developed by Ellman.[7][8]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound analogues) and a known inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and controls at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or control to each well.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-20 minutes).
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated relative to the control without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Enhancement of Cholinergic Neurotransmission
By inhibiting AChE, this compound derivatives can increase the concentration and duration of action of acetylcholine in the synaptic cleft. This leads to enhanced stimulation of postsynaptic cholinergic receptors (muscarinic and nicotinic), which is believed to improve cognitive function in Alzheimer's disease.[9][10]
References
- 1. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 1-Benzosuberone Scaffolds: A Comparative Efficacy Analysis
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and improved safety profiles is paramount. This guide presents a comprehensive benchmark analysis of 1-Benzosuberone-based compounds against established drugs in key therapeutic areas: oncology, infectious diseases, and enzyme inhibition. Through a meticulous review of experimental data, this report provides researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development endeavors.
Anticancer Activity: Targeting Tubulin Polymerization
This compound derivatives have emerged as potent anticancer agents by targeting the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis. This mechanism is shared with the well-established natural product, Combretastatin A-4 (CA-4).
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 and GI50 values) of representative this compound-based compounds against various human cancer cell lines, benchmarked against Combretastatin A-4.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference Drug | Reference Drug IC50 / GI50 (µM) |
| KGP18 (Benzosuberene analogue) | NCI-H460 (Lung) | 0.00547 | Combretastatin A-4 | ~0.003 - 14.83 |
| KGP156 (Amino congener of KGP18) | SK-OV-3 (Ovarian) | 0.0000329 | Combretastatin A-4 | ~0.003 - 14.83 |
| Fluoro-benzosuberene analogue 37 | NCI-H460 (Lung) | 0.00547 | Combretastatin A-4 | ~0.003 - 14.83 |
| Benzosuberene analogue 29 | SK-OV-3 (Ovarian) | 0.0516 | Combretastatin A-4 | ~0.003 - 14.83 |
| Benzosuberene analogue 62 | SK-OV-3 (Ovarian) | 0.0432 | Combretastatin A-4 | ~0.003 - 14.83 |
Note: Direct comparison of IC50/GI50 values should be made with caution as they can vary based on experimental conditions.
Experimental Protocols: Tubulin Polymerization Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Combretastatin A-4)
-
96-well microplate reader with temperature control
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor.
-
On ice, prepare the tubulin solution in General Tubulin Buffer with GTP.
-
Add the test compound or reference inhibitor at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the linear phase of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of tubulin polymerization inhibition by this compound compounds.
Caption: Experimental workflow for the tubulin polymerization inhibition assay.
Antibacterial Activity: Targeting Bacterial Topoisomerases
Certain this compound derivatives have demonstrated significant antibacterial activity, with a proposed mechanism involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This positions them as potential alternatives to fluoroquinolone antibiotics like Ciprofloxacin and Norfloxacin.
Data Presentation: Comparative Antibacterial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various bacterial strains, in comparison to Ciprofloxacin and Norfloxacin.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Benzosuberone-dithiazole 22a | H. influenzae | 1.95 | Ciprofloxacin | 7.81 |
| Benzosuberone-dithiazole 28 | M. pneumoniae | 1.95 | Ciprofloxacin | 3.9 |
| Benzosuberone-dithiazole 22a & 28 | B. pertussis | 1.95 | Ciprofloxacin | 1.95 |
| Benzosuberone derivative | S. aureus | 125 | Norfloxacin | 0.06 - 32.0 |
| Benzosuberone derivative | E. coli | 250 | Ciprofloxacin | 0.004 - 4 |
| Benzosuberone derivative | P. aeruginosa | - | Ciprofloxacin | 0.016 - 2 |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds and reference antibiotics
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compounds and reference antibiotics in the microplate wells containing MHB.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). The absorbance can also be read using a plate reader.
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Enzyme Inhibition: Targeting Aminopeptidase N (APN/CD13)
A novel amino-benzosuberone derivative has demonstrated exceptional potency as an inhibitor of Aminopeptidase N (APN/CD13), a zinc metalloprotease implicated in cancer progression and angiogenesis. This highlights a promising avenue for targeted cancer therapy.
Data Presentation: Comparative Inhibitory Potency
The following table showcases the inhibitory constant (Ki) of a novel amino-benzosuberone derivative against Aminopeptidase N, compared to other known inhibitors.
| Compound | Target Enzyme | Ki Value |
| Amino-benzosuberone derivative 1d' | Aminopeptidase N (APN/CD13) | 60 pM |
| Bestatin | Aminopeptidase N (APN/CD13) | ~µM range |
| Actinonin | Aminopeptidase N (APN/CD13) | ~µM range |
Experimental Protocols: Aminopeptidase N Inhibition Assay
Principle: This assay measures the inhibition of APN enzymatic activity using a chromogenic or fluorogenic substrate. The rate of substrate hydrolysis is monitored in the presence and absence of the inhibitor.
Materials:
-
Recombinant human Aminopeptidase N (APN/CD13)
-
APN substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitors
-
96-well microplate reader
Procedure:
-
Prepare solutions of the APN enzyme, substrate, test compounds, and reference inhibitors in the assay buffer.
-
Add the test compound or reference inhibitor at various concentrations to the wells of a microplate.
-
Add the APN enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes at 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Determine the percentage of inhibition and calculate the IC50 or Ki value.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of Aminopeptidase N (APN/CD13) by a this compound derivative.
Caption: Experimental workflow for the Aminopeptidase N inhibition assay.
Conclusion
The experimental data compiled in this guide strongly indicates that this compound-based compounds represent a versatile and highly promising scaffold for the development of novel therapeutics. In the realm of oncology, these derivatives exhibit potent cytotoxicity, in some cases surpassing that of the clinical trial candidate Combretastatin A-4. As antibacterial agents, they demonstrate significant efficacy against clinically relevant bacteria, including strains with resistance to existing antibiotics. Furthermore, the discovery of a picomolar inhibitor of Aminopeptidase N underscores the potential for developing highly targeted and potent enzyme inhibitors.
The detailed experimental protocols and visual workflows provided herein are intended to facilitate further research and empower scientists to build upon these encouraging findings. The continued exploration of the this compound scaffold holds considerable promise for addressing unmet medical needs across multiple disease areas.
Safety Operating Guide
Proper Disposal of 1-Benzosuberone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-Benzosuberone, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines is paramount for maintaining a safe and regulatory-compliant research environment.
Immediate Safety and Hazard Information
This compound is a combustible liquid that may be harmful if inhaled, ingested, or absorbed through the skin.[1] It can cause skin, eye, and respiratory irritation.[2][3] Under fire conditions, it can emit toxic fumes.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[1][3] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data of this compound
The following table summarizes the key physical and chemical properties of this compound for easy reference.
| Property | Value |
| CAS Number | 826-73-3 |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| Appearance | Clear, light yellow liquid |
| Boiling Point | 270 °C |
| Melting Point | 129 - 131 °C |
| Flash Point | 113 °C (closed cup)[4] |
| Density | 1.071 g/cm³ (at 25 °C)[1] |
| Solubility in Water | 0.16 g/L (at 25 °C)[1] |
Disposal Protocol: Collection and Preparation of this compound Waste
The recommended and compliant method for the disposal of this compound is through a certified environmental health and safety (EHS) hazardous waste program.[5] Direct disposal into regular trash or down the drain is strictly prohibited.[5][6] The following protocol details the steps for the collection and preparation of this compound waste for pickup by your institution's EHS department or a licensed waste contractor.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Designated hazardous waste container (chemically compatible, with a secure screw-on cap).[7]
-
Secondary containment for the waste container.[7]
-
Hazardous waste tag/label provided by your institution's EHS department.[5]
-
Inert absorbent material (e.g., vermiculite, sand).[1]
Procedure:
-
Designate a Waste Container: Select a clean, chemically compatible container with a leak-proof screw-on cap for the collection of this compound waste.[7] Ensure the container is in good condition and properly labeled as "Hazardous Waste."[5]
-
Collect Waste:
-
Liquid Waste: Carefully pour liquid this compound waste into the designated hazardous waste container. Avoid overfilling the container.
-
Solid Waste (Contaminated materials): For materials such as gloves, absorbent paper, or kimwipes contaminated with this compound, double-bag them in clear plastic bags.[7] Place these bags into a designated solid hazardous waste container.
-
Small Spills: For small spills, absorb the this compound with an inert material like sand or vermiculite.[1] Carefully scoop the absorbed material into a designated solid hazardous waste container.
-
-
Label the Container: As soon as the first waste is added, affix a hazardous waste tag to the container.[5] Fill out the tag completely and accurately, including:
-
Store the Waste:
-
Keep the waste container securely closed except when adding waste.[7]
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Place the waste container in a secondary containment bin to prevent spills.[7]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arrange for Disposal: Once the container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your EHS department to schedule a waste pickup.[7]
Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound.
References
- 1. Green Oxidation of Ketones to Lactones with Oxone in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Biological conversion of cyclic ketones from catalytic fast pyrolysis with Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00084B [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Biological conversion of cyclic ketones from catalytic fast pyrolysis with Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Essential Safety and Operational Guidance for 1-Benzosuberone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 1-Benzosuberone (CAS 826-73-3). Adherence to these procedures is critical for ensuring laboratory safety and proper management of this chemical.
Summary of Hazards and Protective Measures
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] It may be harmful if inhaled, ingested, or absorbed through the skin.[3] Proper personal protective equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is used. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | To protect against splashes and vapors. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile).[3][4] | To prevent skin contact. |
| Body Protection | A laboratory coat, buttoned to its full length.[3][4] For larger quantities, a chemical-resistant apron may be necessary. | To protect skin and clothing from spills. |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area or chemical fume hood.[3] For larger quantities, or where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., multi-purpose combination (US) or type ABEK (EN 14387)) should be used.[3] | To prevent inhalation of vapors. |
Quantitative Data
| Property | Value |
| Appearance | Clear, light yellow liquid.[3] |
| Molecular Formula | C₁₁H₁₂O[3][5][6] |
| Molecular Weight | 160.21 g/mol [1][5][6] |
| Boiling Point | 270 °C (lit.)[3] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Density | 1.071 g/mL at 25 °C (lit.)[3] |
| Solubility in water | 0.16 g/L (25 °C)[3][4] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
